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Pterisolic acid E

Cat. No.: B1151888
CAS No.: 1401419-89-3
M. Wt: 350.4 g/mol
InChI Key: IZIVAPRKBMMUKE-NBVFGAQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pterisolic Acid E is an ent-kaurane diterpenoid, a class of tetracyclic compounds featuring a perhydrophenanthrene subunit fused with a cyclopentane ring, known for their characteristic negative optical rotation values . While specific biological data for this compound is limited in the current literature, compounds from this class, isolated from plants of the Pteris genus and others, demonstrate significant potential in pharmacological research. Related ent-kaurane diterpenoids have been investigated for their anticancer properties, with mechanisms of action including the induction of apoptosis, modulation of the cell cycle, and inhibition of metastatic proteins like MMP-2, MMP-9, and VEGF . Furthermore, other specific Pterisolic acids have shown distinct research applications; for instance, Pterisolic Acid B has been identified as an effective activator of the Nrf2 transcription factor, a key regulator of cellular defense against oxidative stress . Research on the Pteris genus, a source of various Pterisolic acids, indicates these plants produce a wide array of bioactive secondary metabolites, underscoring the potential research value of this compound class . This compound is supplied for research purposes to further explore the biological activities and mechanisms of action of ent-kaurane diterpenes. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O5 B1151888 Pterisolic acid E CAS No. 1401419-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4S,5R,9R,10R,12R,13R,14R)-10,12-dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-11-12-9-19(15(11)22)8-5-14-17(2,16(23)24)6-4-7-18(14,3)20(19,25)10-13(12)21/h11-14,21,25H,4-10H2,1-3H3,(H,23,24)/t11-,12-,13-,14-,17-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIVAPRKBMMUKE-NBVFGAQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3(C1=O)CCC4C(CCCC4(C3(CC2O)O)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2C[C@]3(C1=O)CC[C@@H]4[C@](CCC[C@]4([C@@]3(C[C@H]2O)O)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216071
Record name Kauran-18-oic acid, 9,12-dihydroxy-15-oxo-, (4α,12β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401419-89-3
Record name Kauran-18-oic acid, 9,12-dihydroxy-15-oxo-, (4α,12β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401419-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kauran-18-oic acid, 9,12-dihydroxy-15-oxo-, (4α,12β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Pterisolic Acid E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid E is a naturally occurring ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. This technical guide provides a comprehensive overview of its physicochemical properties, drawing from available scientific literature. The document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. Key data, including molecular structure, spectral characteristics, and predicted properties, are presented in a structured format. Detailed experimental protocols for its isolation and structure elucidation are also provided. While specific biological activities for this compound have not been extensively reported, the known bioactivities of related ent-kaurane diterpenoids, particularly their anti-inflammatory effects, are discussed to provide a context for potential therapeutic applications.

Introduction

This compound belongs to the ent-kaurane class of diterpenoids, a group of natural products known for their diverse and complex chemical structures and significant biological activities.[1] Isolated from the fern Pteris semipinnata, this compound shares a common molecular framework with other pterisolic acids (A-F) also found in the same plant species.[2] The unique stereochemistry and functional group arrangement of these compounds make them intriguing targets for phytochemical and pharmacological research. This guide focuses on the core physicochemical properties of this compound to facilitate its identification, characterization, and further investigation.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These data are compiled from the primary literature describing its isolation and structure elucidation, as well as from chemical databases.

General and Physical Properties
PropertyValueSource
Appearance Colorless powderWang et al., 2011
Molecular Formula C₂₀H₃₀O₅Wang et al., 2011
Molecular Weight 350.45 g/mol MedChemExpress, TargetMol
CAS Number 1401419-89-3MedChemExpress, TargetMol
Predicted Density 1.28 ± 0.1 g/cm³ChemicalBook
Predicted Boiling Point 539.0 ± 50.0 °C at 760 mmHgChemicalBook
Melting Point Not reported
Optical Rotation [α]²⁷D -53.4 (c 0.12, MeOH)Wang et al., 2011
Solubility

Quantitative solubility data for this compound in various solvents are not extensively reported in the primary literature. However, qualitative information suggests the following:

SolventSolubilitySource
Methanol SolubleWang et al., 2011
Chloroform SolubleChemicalBook
Dichloromethane SolubleBioCrick
Ethyl Acetate SolubleBioCrick
DMSO SolubleBioCrick
Acetone SolubleBioCrick

Spectral Data

The structural elucidation of this compound was primarily achieved through a combination of spectroscopic techniques.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula of this compound.

IonObserved m/zCalculated m/zFormula
[M+Na]⁺373.1996373.1991C₂₀H₃₀O₅Na

Source: Wang et al., 2011

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Wavenumber (cm⁻¹)Functional Group Assignment
3440O-H stretching (hydroxyl groups)
1715C=O stretching (ketone)
1689C=O stretching (carboxylic acid)

Source: Wang et al., 2011

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data were crucial for determining the detailed connectivity and stereochemistry of this compound. The spectra were recorded in pyridine-d₅.

Positionδ (ppm)MultiplicityJ (Hz)
1.13m
2.29m
1.77m
2.15m
1.54m
1.83m
52.05d11.5
2.03m
2.21m
1.63m
1.89m
11α1.79m
11β2.07m
124.61br s
133.12d5.5
14α2.01m
14β2.50m
162.89d11.0
17a1.25s
17b1.30s
201.48s

Source: Wang et al., 2011

Positionδ (ppm)Type
140.1CH₂
219.3CH₂
337.8CH₂
443.8C
556.6CH
622.1CH₂
739.8CH₂
854.9C
981.7C
1039.4C
1120.8CH₂
1278.2CH
1349.9CH
1436.9CH₂
15222.6C
1658.6CH
1723.9CH₂
18181.8C
1929.4CH₃
2015.8CH₃

Source: Wang et al., 2011

Experimental Protocols

The following protocols are based on the methods described by Wang et al. (2011) for the isolation and structural characterization of this compound.

Isolation of this compound

Figure 1. General workflow for the isolation of this compound.

Procedure:

  • Air-dried and powdered whole plants of Pteris semipinnata were exhaustively extracted with 95% ethanol at room temperature.

  • The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract.

  • The crude extract was suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • The EtOAc-soluble fraction was subjected to silica gel column chromatography using a chloroform-methanol (CHCl₃-MeOH) gradient to yield several fractions.

  • Selected fractions were further purified by MCI gel CHP 20P column chromatography with a methanol-water (MeOH-H₂O) gradient.

  • Subsequent purification was carried out on a Sephadex LH-20 column with methanol as the eluent.

  • Final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) using a methanol-water mobile phase to afford pure this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic methods:

  • HR-ESI-MS: To determine the molecular formula.

  • IR Spectroscopy: To identify key functional groups such as hydroxyls, ketones, and carboxylic acids.

  • 1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons.

  • 2D NMR Spectroscopy (HSQC, HMBC, ROESY): To establish the connectivity between protons and carbons and to determine the relative stereochemistry of the molecule. The key HMBC and ROESY correlations were used to assemble the ent-kaurane skeleton and define the positions of the substituents.

Biological Activity and Potential Signaling Pathways

Currently, there is a lack of specific studies on the biological activities of this compound. However, many ent-kaurane diterpenoids isolated from various Pteris species have demonstrated significant biological effects, particularly anti-inflammatory properties.[1][3]

For instance, several ent-kaurane diterpenoids from Pteris multifida have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and PGE₂ in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells.[1][3] This anti-inflammatory action is associated with the downregulation of cyclooxygenase-2 (COX-2) expression.[1][3]

The general mechanism for the anti-inflammatory activity of many natural products involves the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are activated by inflammatory stimuli like LPS.

Anti_Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK p_IκBα p-IκBα IKK->p_IκBα phosphorylates IκBα IκBα NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc translocation p_IκBα->IκBα degradation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 DNA DNA NFκB_nuc->DNA AP1->DNA Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) DNA->Pro_inflammatory_genes transcription Pterisolic_E This compound (Potential Target) Pterisolic_E->IKK inhibition? Pterisolic_E->MAPK inhibition?

Figure 2. Potential anti-inflammatory signaling pathways targeted by ent-kaurane diterpenoids.

Given its structural similarity to other bioactive ent-kaurane diterpenoids, it is plausible that this compound may also exert anti-inflammatory effects through the inhibition of pathways such as NF-κB and MAPK, thereby reducing the expression of pro-inflammatory genes. However, this remains to be experimentally validated.

Conclusion

This compound is an ent-kaurane diterpenoid with a well-characterized chemical structure. This guide has consolidated the available physicochemical data, including its molecular formula, mass, and detailed NMR and IR spectral information. While experimental data on its melting point and quantitative solubility are currently lacking, the provided information serves as a crucial starting point for any future research. The biological activities of this compound have not yet been explored, but the known anti-inflammatory properties of related compounds from the Pteris genus suggest a promising avenue for pharmacological investigation. Further studies are warranted to fully elucidate the physicochemical properties and therapeutic potential of this natural product.

References

Pterisolic Acid E: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid E is a naturally occurring diterpenoid belonging to the ent-kaurane class of compounds. Its discovery has added to the growing family of complex molecular architectures found in the fern genus Pteris, a source of diverse and biologically active secondary metabolites. This technical guide provides an in-depth overview of the discovery, natural source isolation, and spectroscopic characterization of this compound. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of ent-kaurane diterpenoids.

Discovery and Natural Source

This compound was first isolated in 2011 from the whole plants of the fern Pteris semipinnata L., a member of the Pteridaceae family.[1][2] This fern has a history of use in traditional Chinese medicine for treating various ailments, suggesting a rich chemical profile with potential therapeutic properties.[3] The discovery of this compound was part of a broader phytochemical investigation that led to the identification of a series of novel ent-15-oxokauran-19-oic acid derivatives, collectively named pterisolic acids A-F, alongside several known ent-kauranoids.[1]

The structure of this compound was elucidated through extensive spectroscopic analysis, including high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1]

Experimental Protocols

The isolation and purification of this compound from Pteris semipinnata involves a multi-step process of extraction and chromatography. The following is a detailed experimental protocol based on the original discovery.

Plant Material

The whole plants of Pteris semipinnata were collected, dried, and powdered prior to extraction.[1]

Extraction and Isolation Workflow

Extraction_Isolation_Workflow plant_material Dried, powdered Pteris semipinnata (8.5 kg) extraction Extraction with 95% Ethanol at room temperature plant_material->extraction concentration Concentration in vacuo extraction->concentration crude_extract Crude Ethanol Extract concentration->crude_extract liquid_liquid Liquid-Liquid Partitioning (EtOAc and H₂O) crude_extract->liquid_liquid et_oac_fraction EtOAc Fraction liquid_liquid->et_oac_fraction chromatography1 Silica Gel Column Chromatography (Gradient elution: CHCl₃-MeOH) et_oac_fraction->chromatography1 fractions Collection of Fractions chromatography1->fractions chromatography2 Repeated Column Chromatography (Silica gel, Sephadex LH-20, RP-18) fractions->chromatography2 pterisolic_acid_e This compound (5) chromatography2->pterisolic_acid_e

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodologies
  • Extraction: The dried and powdered whole plants of Pteris semipinnata (8.5 kg) were extracted with 95% ethanol at room temperature. The solvent was then evaporated under reduced pressure to yield a crude ethanol extract.[1]

  • Fractionation: The crude extract was suspended in water and partitioned successively with ethyl acetate (EtOAc). The resulting EtOAc-soluble fraction was subjected to further purification.

  • Chromatographic Purification: The EtOAc fraction was subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest were then subjected to repeated column chromatography using silica gel, Sephadex LH-20, and reverse-phase (RP-18) silica gel to yield pure this compound.

Quantitative Data

The structural elucidation of this compound was accomplished through the analysis of its spectroscopic data.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₂₀H₃₀O₅[1]
Molecular Weight350.45 g/mol
AppearanceAmorphous powder
Optical Rotation[α]²³D -45.5 (c 0.55, MeOH)
Spectroscopic Data

The definitive structural information for this compound was obtained from high-resolution mass spectrometry and NMR spectroscopy.

High-Resolution Mass Spectrometry (HR-ESI-MS):

IonCalculated m/zFound m/z
[M + Na]⁺373.1990373.1996

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR data for this compound were recorded in pyridine-d₅.

Position¹³C (δc)¹H (δH, mult., J in Hz)
140.1 (t)1.35 (m), 2.17 (m)
219.1 (t)1.79 (m), 1.91 (m)
338.4 (t)1.48 (m), 1.63 (m)
443.9 (s)
556.7 (d)1.69 (m)
674.0 (d)4.63 (br d, 11.0)
744.5 (t)1.99 (m), 2.23 (m)
849.0 (s)
955.4 (d)2.59 (br s)
1039.5 (s)
1121.0 (t)1.83 (m), 1.95 (m)
1234.1 (t)2.01 (m), 2.28 (m)
1343.1 (d)3.10 (dd, 11.5, 6.5)
1434.9 (t)2.13 (m), 2.41 (m)
15219.9 (s)
1649.3 (d)2.91 (br s)
1718.1 (q)1.19 (d, 7.0)
1829.0 (q)1.29 (s)
19179.5 (s)
2017.5 (q)1.01 (s)

Biological Activity and Therapeutic Potential

While the initial publication on the discovery of this compound did not report on its biological activity, subsequent research on related compounds from Pteris semipinnata provides a strong rationale for investigating its therapeutic potential.[1] Several ent-kaurane diterpenoids isolated from this fern have demonstrated significant cytotoxic effects against a panel of human cancer cell lines, including liver, lung, gastric, and nasopharyngeal carcinoma cells.[4][5]

Notably, a structurally related compound, Pterisolic acid G, also isolated from Pteris semipinnata, has been shown to inhibit the viability of human colorectal carcinoma cells and induce apoptosis.[6] Mechanistic studies revealed that Pterisolic acid G exerts its anti-cancer effects, at least in part, by inhibiting the Wnt/β-catenin signaling pathway.[6]

Putative Signaling Pathway Inhibition

The demonstrated activity of Pterisolic acid G against the Wnt/β-catenin pathway suggests a potential mechanism of action for other pterisolic acids, including this compound. The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dsh Frizzled->Dsh LRP LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates Pterisolic_Acid_E This compound (Putative Target) Pterisolic_Acid_E->Destruction_Complex potential stabilization TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Caption: Putative inhibition of the Wnt/β-catenin pathway by this compound.

Given the structural similarities among the pterisolic acids, it is plausible that this compound may also exhibit cytotoxic and anti-proliferative activities. Further investigation into the biological effects of this compound is warranted to explore its potential as a lead compound for the development of novel anti-cancer therapeutics. The detailed isolation and characterization data provided in this guide will facilitate such future research endeavors.

References

Unveiling the Spectroscopic Signature of Pterisolic Acid E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Kunming, China – A comprehensive technical guide detailing the spectroscopic data for Pterisolic acid E, a novel ent-kaurane diterpenoid, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) data, crucial for the identification and characterization of this natural product.

This compound was isolated from the fern Pteris semipinnata, a plant with a history in traditional medicine. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, the results of which are presented herein.

Summary of Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Table 1: NMR Spectroscopic Data for this compound (in CD₃OD)
Position¹³C NMR (100 MHz, δc)¹H NMR (400 MHz, δH, J in Hz)
140.2 (t)1.22 (m), 1.94 (m)
219.8 (t)1.65 (m), 1.88 (m)
338.8 (t)1.18 (m), 1.50 (m)
444.2 (s)
557.3 (d)1.15 (m)
623.0 (t)1.58 (m), 1.70 (m)
740.1 (t)1.35 (m), 1.60 (m)
855.4 (s)
961.4 (d)1.80 (m)
1040.4 (s)
1171.9 (d)4.10 (brs)
1234.5 (t)1.90 (m), 2.15 (m)
1346.8 (d)2.55 (m)
1438.2 (t)2.25 (m), 2.35 (m)
15218.9 (s)
1649.0 (d)2.70 (m)
1729.5 (q)1.10 (d, 6.8)
1829.2 (q)1.25 (s)
19182.0 (s)
2018.0 (q)0.95 (s)

Data sourced from Wang et al., 2011.[1]

Table 2: Mass Spectrometry Data for this compound
TechniqueIonization ModeMass AnalyzedObserved m/zCalculated m/zFormula
HR-ESI-MSPositive[M+Na]⁺373.1996373.1990C₂₀H₃₀O₅Na

Data sourced from Wang et al., 2011.[1]

Infrared (IR) and Ultraviolet (UV) Spectroscopic Data

The primary literature describing the isolation of this compound did not report specific IR or UV spectroscopic data.

Experimental Protocols

The spectroscopic data presented were obtained following established experimental procedures for the isolation and characterization of natural products.

Isolation and Purification

The dried and powdered whole plants of Pteris semipinnata were extracted with 95% ethanol at room temperature. The resulting crude extract was subjected to repeated column chromatography on silica gel, MCI gel CHP 20P, and Sephadex LH-20 to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 or DRX-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the solvent signals of CD₃OD (δH 3.30; δC 49.0).

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a VG Auto-Spec-3000 spectrometer.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Output Plant_Material Pteris semipinnata (Whole Plant) Extraction Ethanol Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel, MCI Gel, Sephadex LH-20) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR Structure Elucidation MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS Molecular Formula IR_UV IR & UV Spectroscopy (Data Not Reported) Pure_Compound->IR_UV NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

References

The Putative Biosynthetic Pathway of Pterisolic Acid E in Pteris semipinnata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid E, an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata, belongs to a class of natural products with significant biological activities. While the complete biosynthetic pathway of this compound has not been fully elucidated in its native organism, this technical guide outlines a putative pathway based on the well-established biosynthesis of the ent-kaurane scaffold. This document provides a comprehensive overview of the proposed enzymatic steps, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the formation of the ent-kaurane core and subsequent oxidative modifications. Detailed, standard experimental protocols for the characterization of the proposed enzymes are also presented to facilitate further research in this area. This guide is intended to serve as a foundational resource for researchers interested in the biosynthesis of this compound and other related diterpenoids, with potential applications in synthetic biology and drug development.

Introduction

Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP). Among these, the ent-kaurane diterpenoids are characterized by a tetracyclic ring system and are precursors to the gibberellin plant hormones. Many ent-kaurane diterpenoids also exhibit a wide range of biological activities, making them attractive targets for pharmacological research. This compound, isolated from the fern Pteris semipinnata, is an example of such a compound. Understanding its biosynthetic pathway is crucial for enabling its sustainable production through metabolic engineering and for the discovery of novel derivatives with improved therapeutic properties.

This guide details the proposed biosynthetic pathway of this compound, drawing parallels with known diterpenoid biosynthetic pathways in other plant species. It also provides standardized experimental methodologies to enable the identification and characterization of the specific enzymes involved in Pteris semipinnata.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following key stages, originating from the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the synthesis of the universal diterpene precursor, GGPP.

Stage 1: Formation of the Diterpene Precursor

The initial steps of terpenoid biosynthesis are highly conserved across the plant kingdom. The MEP pathway, located in the plastids, synthesizes the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, the C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP).

Stage 2: Cyclization to the ent-Kaurane Skeleton

The formation of the characteristic tetracyclic ent-kaurane skeleton from the linear GGPP is catalyzed by two key classes of diterpene synthases (diTPSs):

  • ent-Copalyl Diphosphate Synthase (CPS): This class II diTPS catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

  • ent-Kaurene Synthase (KS): This class I diTPS utilizes the ent-CPP produced by CPS and catalyzes a further series of cyclizations and rearrangements to generate the tetracyclic hydrocarbon, ent-kaurene.

Stage 3: Oxidative Modifications

Following the formation of the ent-kaurene backbone, a series of oxidative modifications are required to produce this compound. These reactions are typically catalyzed by cytochrome P450-dependent monooxygenases (CYPs) and other oxidative enzymes. Based on the structure of this compound, the following modifications of the ent-kaurene scaffold are proposed:

  • Hydroxylations: Introduction of hydroxyl groups at specific positions on the ent-kaurane ring system.

  • Oxidations: Further oxidation of hydroxyl groups to form ketones or carboxylic acids.

The precise sequence and the specific CYPs involved in the biosynthesis of this compound in Pteris semipinnata remain to be experimentally determined.

Pterisolic_Acid_E_Biosynthesis cluster_0 MEP Pathway cluster_1 ent-Kaurane Biosynthesis cluster_2 Oxidative Modifications Pyruvate Pyruvate IPP IPP Pyruvate->IPP Multiple steps Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate->IPP Multiple steps DMAPP DMAPP IPP->DMAPP GGPP GGPP DMAPP->GGPP + 3x IPP ent_CPP ent-Copalyl diphosphate GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS Intermediates Oxidized ent-Kaurene Intermediates ent_Kaurene->Intermediates Cytochrome P450s (CYPs) Pterisolic_Acid_E This compound Intermediates->Pterisolic_Acid_E Further Oxidations

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is no publicly available quantitative data, such as enzyme kinetic parameters or metabolite concentrations, for the specific biosynthetic pathway of this compound in Pteris semipinnata. The following table provides a template for the types of quantitative data that need to be generated through experimental studies.

EnzymeSubstrateProduct(s)K_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
PsCPSGGPPent-CPP---TBD
PsKSent-CPPent-Kaurene---TBD
PsCYP (specific isoforms)ent-Kaurene, IntermediatesHydroxylated intermediates---TBD

Ps refers to Pteris semipinnata. TBD: To be determined.

Experimental Protocols

To elucidate the proposed biosynthetic pathway of this compound, a series of experimental procedures are required. The following sections provide detailed methodologies for the key experiments.

Identification of Candidate Genes

Candidate genes encoding ent-CPS, ent-KS, and CYPs can be identified from a transcriptome dataset of Pteris semipinnata.

Protocol: Transcriptome Sequencing and Analysis

  • RNA Extraction: Extract total RNA from various tissues of Pteris semipinnata (e.g., young leaves, mature leaves, roots) using a suitable RNA extraction kit.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).

  • De Novo Assembly and Annotation: Assemble the sequencing reads into a transcriptome and annotate the resulting transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot).

  • Identification of Candidate Genes: Search the annotated transcriptome for transcripts showing high sequence similarity to known ent-CPS, ent-KS, and plant CYP sequences.

Gene_Identification_Workflow Pteris_semipinnata_tissue Pteris semipinnata Tissue RNA_extraction Total RNA Extraction Pteris_semipinnata_tissue->RNA_extraction cDNA_library cDNA Library Preparation RNA_extraction->cDNA_library Sequencing High-Throughput Sequencing cDNA_library->Sequencing Assembly De Novo Assembly Sequencing->Assembly Annotation Functional Annotation Assembly->Annotation Candidate_genes Candidate CPS, KS, CYP Genes Annotation->Candidate_genes

Caption: Workflow for candidate gene identification.

Functional Characterization of Candidate Enzymes

The function of the identified candidate genes can be confirmed through heterologous expression and in vitro enzyme assays.

Protocol: Heterologous Expression in E. coli

  • Gene Cloning: Amplify the full-length coding sequences of the candidate genes by PCR and clone them into a suitable bacterial expression vector (e.g., pET-28a(+)).

  • Transformation: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: Grow the transformed E. coli cells and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

Protocol: In Vitro Enzyme Assays

  • ent-CPS Assay:

    • Prepare a reaction mixture containing the purified candidate CPS, GGPP, and a suitable buffer with Mg²⁺.

    • Incubate the reaction and then treat with a phosphatase to hydrolyze the diphosphate group.

    • Extract the resulting diterpene alcohol with an organic solvent (e.g., hexane).

    • Analyze the product by gas chromatography-mass spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic standard of ent-copalol.

  • ent-KS Assay:

    • Prepare a reaction mixture containing the purified candidate KS, ent-CPP (produced enzymatically or chemically synthesized), and a suitable buffer with Mg²⁺.

    • Extract the resulting diterpene hydrocarbon with an organic solvent.

    • Analyze the product by GC-MS and compare with an authentic standard of ent-kaurene.

  • CYP Assays:

    • Reconstitute the purified candidate CYP with a cytochrome P450 reductase in a lipid-based system (e.g., liposomes).

    • Add the substrate (ent-kaurene or a downstream intermediate) and NADPH.

    • Extract the products and analyze by GC-MS or liquid chromatography-mass spectrometry (LC-MS) to identify hydroxylated or further oxidized products.

Enzyme_Characterization_Workflow Candidate_Gene Candidate Gene (CPS, KS, or CYP) Cloning Cloning into Expression Vector Candidate_Gene->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification Expression->Purification Purified_Enzyme Purified Recombinant Enzyme Purification->Purified_Enzyme Assay In Vitro Enzyme Assay Purified_Enzyme->Assay Analysis Product Analysis (GC-MS / LC-MS) Assay->Analysis Functional_Confirmation Functional Confirmation Analysis->Functional_Confirmation

Caption: Workflow for enzyme functional characterization.

Conclusion and Future Perspectives

This technical guide provides a foundational framework for investigating the biosynthesis of this compound in Pteris semipinnata. The proposed pathway, based on the well-characterized biosynthesis of ent-kaurane diterpenoids, offers a clear roadmap for future research. The detailed experimental protocols provided herein are intended to empower researchers to identify and functionally characterize the specific enzymes involved.

The successful elucidation of the this compound biosynthetic pathway will not only advance our fundamental understanding of terpenoid metabolism in ferns but also open up new avenues for the biotechnological production of this and other valuable diterpenoids. Future work should focus on obtaining transcriptome and metabolome data from Pteris semipinnata to identify the specific genes and intermediates of the pathway. Subsequent functional characterization of these genes will provide the necessary components for metabolic engineering efforts aimed at the sustainable production of this compound and its derivatives for potential pharmaceutical applications.

Pterisolic Acid E: A Comprehensive Technical Guide to its Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid E is a naturally occurring diterpenoid belonging to the ent-kaurane class. Isolated from the fern Pteris semipinnata, its chemical structure has been elucidated as ent-9α,12α-dihydroxy-15-oxo-16β(H)-kauran-19-oic acid. This technical guide provides a detailed overview of the structural elucidation and characterization of this compound, compiling available spectroscopic data and outlining the experimental methodologies for its isolation and analysis. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this compound.

Introduction

Natural products continue to be a significant source of novel chemical entities with diverse biological activities. The ent-kaurane diterpenoids, a class of tetracyclic diterpenes, are known for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities. This compound, a member of this class, was first isolated from the fern Pteris semipinnata, a plant used in traditional medicine. The elucidation of its complex stereochemistry and functional group arrangement is crucial for understanding its structure-activity relationships and for guiding synthetic and semi-synthetic efforts.

Isolation of this compound

The isolation of this compound from its natural source, Pteris semipinnata, involves a multi-step extraction and chromatographic purification process. The general workflow for isolating ent-kaurane diterpenoids from this plant is outlined below.

General Experimental Protocol
  • Extraction: The dried and powdered aerial parts of Pteris semipinnata are typically extracted exhaustively with a polar solvent, such as ethanol or methanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. The ent-kaurane diterpenoids are typically enriched in the chloroform and ethyl acetate fractions.

  • Column Chromatography: The bioactive fractions are subjected to repeated column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate).

  • Further Purification: Fractions containing this compound are further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

G plant Dried Pteris semipinnata extraction Ethanol Extraction plant->extraction partition Solvent Partitioning extraction->partition cc Silica Gel Column Chromatography partition->cc sephadex Sephadex LH-20 cc->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule.

Experimental Protocol: HR-ESI-MS analysis is performed by dissolving a sample of this compound in a suitable solvent (e.g., methanol) and infusing it into the mass spectrometer. The instrument is operated in positive or negative ion mode to detect the molecular ion peak.

Data: The HR-ESI-MS data for this compound shows a molecular ion peak that corresponds to the molecular formula C₂₀H₃₀O₅.

Parameter Value
Molecular FormulaC₂₀H₃₀O₅
Molecular Weight350.45 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for elucidating its complete structure. The ¹H and ¹³C NMR data for this compound were recorded in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

Experimental Protocol: A small amount of purified this compound is dissolved in a deuterated solvent containing a known internal standard (e.g., tetramethylsilane, TMS). ¹H NMR, ¹³C NMR, and various 2D NMR experiments (such as COSY, HSQC, and HMBC) are then performed on a high-field NMR spectrometer.

¹H and ¹³C NMR Spectroscopic Data:

While the full, detailed NMR data tables from the primary literature are not publicly available, the reported structure of ent-9α,12α-dihydroxy-15-oxo-16β(H)-kauran-19-oic acid allows for the prediction of key chemical shifts and structural features. The following table summarizes the expected ¹³C NMR chemical shifts for the core structure of this compound, based on data for similar ent-kaurane diterpenoids.

Carbon No. Expected Chemical Shift (δc, ppm) Carbon No. Expected Chemical Shift (δc, ppm)
139-411120-22
218-201270-75 (C-OH)
337-391345-48
443-451425-28
555-5715215-220 (C=O)
621-231650-55
740-421715-18
844-461828-30
975-80 (C-OH)19180-185 (COOH)
1038-402015-18

Note: These are approximate chemical shift ranges based on related compounds. The actual values may vary.

The structural elucidation process relies on the interpretation of various NMR experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Indicates the number of unique carbon atoms and their types (e.g., methyl, methylene, methine, quaternary, carbonyl, carboxyl).

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

G cluster_1d 1D NMR cluster_2d 2D NMR h_nmr ¹H NMR elucidation Structural Elucidation of this compound h_nmr->elucidation c_nmr ¹³C NMR c_nmr->elucidation cosy COSY cosy->elucidation ¹H-¹H Connectivity hsqc HSQC hsqc->elucidation ¹H-¹³C Direct Correlation hmbc HMBC hmbc->elucidation ¹H-¹³C Long-Range Correlation noesy NOESY noesy->elucidation Stereochemistry

Preliminary Cytotoxicity Screening of Compounds from Pteris semipinnata

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield specific preliminary cytotoxicity data for Pterisolic acid E. This guide therefore focuses on the well-documented cytotoxic compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (hereafter referred to as 5F) , which is also isolated from the medicinal plant Pteris semipinnata. The methodologies and data presented for 5F can serve as a valuable reference for designing and interpreting cytotoxicity studies of other related natural products.

Introduction

The fern Pteris semipinnata L. is a traditional Chinese herb that has been investigated for its potential antitumor properties.[1] Several bioactive compounds have been isolated from this plant, with some exhibiting significant cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of one such compound, 5F, a diterpenoid that has demonstrated promising anticancer activity.[2][3]

Quantitative Cytotoxicity Data

The cytotoxic activity of 5F has been evaluated against a range of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity. The IC50 values for 5F after 72 hours of treatment are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)
HepG2Human Liver AdenocarcinomaNot explicitly quantified in the provided search result, but cytotoxicity was observed to be dose-dependent.
SPC-A-1Human Lung Adenocarcinoma0.115 ± 0.022
MGC-803Human Gastric Adenocarcinoma0.590 ± 0.032
CNE-2ZHuman Nasopharyngeal Carcinoma0.328 ± 0.066
BEL-7402Human Liver Adenocarcinoma0.221 ± 0.058
MDA-MB-231Human Breast AdenocarcinomaNot explicitly quantified, but apoptosis was induced at concentrations of 5, 10, 20, and 40 µg/ml.
MCF-7Human Breast AdenocarcinomaNot explicitly quantified, but apoptosis was induced at concentrations of 5, 10, 20, and 40 µg/ml.
SK-BR-3Human Breast AdenocarcinomaNot explicitly quantified, but apoptosis was induced at concentrations of 5, 10, 20, and 40 µg/ml.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used for cytotoxicity screening.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., HepG2, SPC-A-1, MGC-803, CNE-2Z, BEL-7402, MDA-MB-231, MCF-7, SK-BR-3) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/mL and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound (5F) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations (e.g., 0, 5, 10, 20, 40, 80 mg/L) in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Assay Procedure
  • MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours at 37°C in a CO2 incubator. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or a solution of 2-propanol with 5% formic acid) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the MTT-based cytotoxicity screening workflow.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation_24h Incubate for 24-72h treatment->incubation_24h add_mtt Add MTT Reagent incubation_24h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for MTT-based cytotoxicity screening.

Signaling Pathway

Studies on the mechanism of action of 5F indicate that it induces apoptosis in cancer cells through a mitochondria-dependent pathway.[3] This involves the regulation of key apoptosis-associated proteins.

Apoptosis_Pathway cluster_regulation Regulation of Apoptotic Proteins cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade compound 5F (ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid) Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Bax Bax (Pro-apoptotic) compound->Bax Bak Bak (Pro-apoptotic) compound->Bak Mito Mitochondria Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization Bak->Mito Promotes permeabilization CytoC Cytochrome c Release Mito->CytoC AIF AIF Release Mito->AIF Caspase3 Caspase-3 Activation CytoC->Caspase3 Activates Apoptosis Apoptosis AIF->Apoptosis Induces Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway of 5F.

Conclusion

The available data strongly suggest that compounds isolated from Pteris semipinnata, such as 5F, possess significant cytotoxic properties against a variety of cancer cell lines. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis through the mitochondrial pathway. Further investigation into these compounds, including this compound, is warranted to fully elucidate their therapeutic potential in oncology. The experimental framework provided in this guide offers a solid foundation for conducting such preliminary cytotoxic evaluations.

References

Pterisolic Acid E: A Technical Guide to Solubility in Organic Solvents for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Pterisolic acid E, a natural product isolated from Pteris semipinnata.[1] This document is intended to be a valuable resource for researchers in drug discovery and development, offering detailed experimental protocols for solubility determination and insights into its potential biological activities.

Introduction to this compound

This compound is a pterosin, a class of sesquiterpenoids known for their presence in ferns of the Pteris genus. The anti-inflammatory properties of extracts from Pteris species have been documented, suggesting the therapeutic potential of their constituent compounds.[2][3][4] Notably, compounds isolated from Pteris semipinnata have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1] Given its structural class, this compound is a compound of interest for its potential anti-inflammatory effects. A comprehensive understanding of its solubility is critical for advancing its preclinical and pharmaceutical development.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, preliminary information suggests its solubility in dimethyl sulfoxide (DMSO). An in vivo formulation example indicates that a concentration of at least 40 mg/mL in DMSO is achievable.

To facilitate further research and development, this guide provides a standardized experimental protocol for determining the solubility of this compound in various organic solvents. The following table is presented as a template for researchers to populate with their experimental findings.

Table 1: Solubility of this compound in Common Organic Solvents

Organic SolventPolarity IndexDielectric Constant (20°C)Experimental Solubility (mg/mL) at 25°C
Polar Protic Solvents Data to be determined
Methanol5.132.70Data to be determined
Ethanol4.324.55Data to be determined
Polar Aprotic Solvents Data to be determined
Dimethyl Sulfoxide (DMSO)7.246.68≥ 40
Acetone5.120.7Data to be determined
Acetonitrile5.837.5Data to be determined
Non-Polar Solvents Data to be determined
Dichloromethane (DCM)3.18.93Data to be determined
Ethyl Acetate4.46.02Data to be determined

Note: Polarity Index and Dielectric Constant values are provided for reference and can be found in standard chemical literature.[5][6]

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).[7][8][9]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The exact amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C) and agitate for 24-72 hours to allow the solution to reach equilibrium.[7]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Centrifuge the vial to further separate the solid from the supernatant.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered saturated solution with the same organic solvent to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected organic solvent.

    • Inject the standard solutions into the HPLC system to generate a calibration curve. A reverse-phase C18 column is often suitable for this type of analysis, with a mobile phase consisting of a mixture of water (with 0.1% formic acid) and an organic solvent like acetonitrile (with 0.1% formic acid).[10][11]

    • Inject the diluted sample of the saturated solution into the HPLC system.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in mg/mL.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis HPLC Analysis cluster_calc Solubility Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal and agitate at constant temperature (24-72h) prep2->prep3 sample1 Centrifuge to pellet solid prep3->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute filtrate sample2->sample3 hplc2 Inject diluted sample sample3->hplc2 hplc1 Generate calibration curve with standards hplc1->hplc2 hplc3 Determine concentration hplc2->hplc3 calc1 Calculate concentration in saturated solution hplc3->calc1 calc2 Report solubility in mg/mL calc1->calc2

Figure 1. Workflow for determining the equilibrium solubility of this compound.

Potential Biological Activity: Inhibition of the NF-κB Signaling Pathway

This compound belongs to the pterosin class of compounds, and other members of this class isolated from Pteris semipinnata have demonstrated anti-inflammatory activity through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.[12][13]

The canonical NF-κB signaling pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes involved in inflammation (e.g., COX-2, iNOS).[12] Pterosins may exert their anti-inflammatory effects by interfering with this cascade, potentially by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.[12]

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli receptor Receptor stimuli->receptor 1. Activation ikk IKK Complex receptor->ikk ikba_p65_p50 IκBα-p65/p50 (Inactive) ikk->ikba_p65_p50 2. Phosphorylation p65_p50 p65/p50 (Active) ikba_p65_p50->p65_p50 ikba_p IκBα-P (Degradation) ikba_p65_p50->ikba_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc 3. Nuclear Translocation dna DNA p65_p50_nuc->dna 4. DNA Binding genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) dna->genes pterisolic_acid_e This compound pterisolic_acid_e->ikk Potential Inhibition

References

Stability of Pterisolic Acid E Under Various pH Conditions: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the stability of Pterisolic acid E, a diterpenoid isolated from Pteris semipinnata, under various pH conditions.[1][2] At present, there is a notable absence of specific studies in publicly available scientific literature detailing the degradation kinetics or pH-stability profile of this compound. Consequently, this document provides a comprehensive, albeit generalized, framework for researchers to design and execute stability studies for this compound. The methodologies outlined are based on established principles of pharmaceutical stability testing.[3][4][5]

Hypothetical Data Summary

In the absence of experimental data for this compound, the following table illustrates how quantitative data on pH stability could be presented. This hypothetical data assumes a study has been conducted to determine the remaining percentage of this compound over a 24-hour period at 37°C in various pH buffers.

pHTime (hours)This compound Remaining (%)Half-life (t½) (hours)
2.00100> 24
698.5
1297.1
2494.2
4.00100> 24
699.2
1298.4
2496.8
7.00100> 24
699.5
1299.0
2498.1
9.0010018.5
684.3
1271.0
2450.4
12.001004.2
640.2
1216.1
242.6

Experimental Protocols

A robust assessment of pH stability requires a well-defined experimental protocol. The following sections detail a generalized methodology that can be adapted for this compound.

Materials and Reagents
  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Buffer salts (e.g., phosphate, citrate, borate) for preparing a range of pH buffers

  • Hydrochloric acid and sodium hydroxide for pH adjustment

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • C18 HPLC column or other suitable stationary phase

Preparation of Solutions
  • Buffer Preparation: Prepare a series of buffer solutions covering a physiologically and pharmaceutically relevant pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Stock Solution: Accurately prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.

Stability Study Execution
  • Sample Preparation: For each pH condition, dilute the this compound stock solution with the respective buffer to a final, known concentration.

  • Incubation: Incubate the prepared samples in a temperature-controlled environment (e.g., 37°C).

  • Time Points: Collect aliquots from each sample at predetermined time intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Quenching: Immediately halt potential degradation in the collected aliquots, if necessary, by adjusting the pH to a more stable range or by freezing.

Analytical Method

A validated, stability-indicating analytical method is crucial. HPLC is the most common technique for this purpose.

  • Method Development: Develop an HPLC method capable of separating this compound from its potential degradation products.

  • Validation: Validate the analytical method for parameters such as specificity, linearity, accuracy, and precision.

  • Analysis: Analyze the collected samples to quantify the concentration of this compound remaining at each time point.

Logical Workflow and Visualization

The following diagrams illustrate the logical flow of a pH stability study and a potential degradation pathway.

G Workflow for pH Stability Assessment of this compound cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) C Dilute Stock Solution in Buffers A->C B Prepare this compound Stock Solution B->C D Incubate at Controlled Temperature C->D E Collect Aliquots at Defined Time Intervals D->E F Analyze by Stability-Indicating HPLC Method E->F G Quantify Remaining This compound F->G H Plot Concentration vs. Time G->H I Calculate Degradation Rate and Half-Life H->I J Construct pH-Rate Profile I->J

Caption: A logical workflow for conducting a pH stability study.

While no specific degradation pathways for this compound have been documented, a hypothetical pathway can be conceptualized for visualization purposes.

G Hypothetical Degradation Pathway of this compound A This compound B Hydrolysis Product A->B Acidic/Basic Conditions C Oxidation Product A->C Oxidative Stress D Other Degradants B->D C->D

Caption: A conceptual diagram of potential degradation pathways.

Signaling Pathways

Currently, there is no published research linking this compound to specific signaling pathways. General studies on other natural products often investigate their effects on pathways related to inflammation (e.g., NF-κB), cell survival (e.g., PI3K/Akt), and apoptosis (e.g., caspase activation).[6][7][8][9][10] Future research on the biological activity of this compound would be necessary to elucidate its interactions with any cellular signaling cascades.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pterisolic Acid E

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Pterisolic acid E in various sample matrices using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

This compound is a natural compound isolated from Pteris semipinnata.[1] As interest in the therapeutic potential of natural products continues to grow, robust and reliable analytical methods for the quantification of such compounds are crucial for research, quality control, and pharmacokinetic studies. This application note describes a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is demonstrated to be linear, accurate, precise, and sensitive, making it suitable for a range of applications in drug discovery and development.

Experimental

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are optimized for the separation and quantification of this compound.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity LC System or equivalent[2]
Detector Diode Array Detector (DAD)[2]
Column C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size)[2]
Mobile Phase Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (75:25 v/v)[3]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C[4]
Detection Wavelength 210 nm (as triterpenoids often lack strong chromophores)[4]
Run Time 10 minutes

A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Extraction: Weigh 1.0 g of dried and powdered plant material containing this compound. Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.[5]

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.[5]

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.[6]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.[7]

  • Supernatant Collection: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[8]

The linearity of the method was evaluated by analyzing a series of this compound standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (arbitrary units)
5150234
10301567
20603125
401205489
601808234
802410987
Correlation Coefficient (r²) 0.9995

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution (20 µg/mL) were performed on the same day and on three different days.

Table 3: Precision Data for this compound Quantification

Precision TypeMean Peak AreaStandard Deviation% RSD
Intra-day (n=6) 60298772351.20%
Inter-day (n=3) 60412390611.50%

The acceptance criterion for %RSD is typically less than 2%.[4]

The accuracy of the method was assessed by a recovery study using the standard addition method. A known amount of this compound was spiked into a blank matrix at three different concentration levels.

Table 4: Accuracy (Recovery) Data for this compound

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)% RSD (n=3)
109.8598.5%1.8%
2020.34101.7%1.5%
4039.6899.2%1.2%

Acceptable recovery is generally within 80-120%.

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 * (Standard Deviation of the Response / Slope)[9] LOQ = 10 * (Standard Deviation of the Response / Slope)[9]

Table 5: LOD and LOQ for this compound

ParameterValue
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

Workflow and Diagrams

The following diagrams illustrate the experimental workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Sample extraction Extraction (Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (210 nm) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification report Final Report quantification->report

Caption: Overall HPLC workflow for this compound quantification.

Caption: Key parameters for HPLC method validation.

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the quantification of this compound in various samples. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the field of natural product chemistry and drug development. The validation data presented herein demonstrates the suitability of the method for its intended purpose.

References

Protocol for the Extraction and Purification of Pterisolic Acid E from Pteris semipinnata

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Pterisolic acid E is a naturally occurring ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. This class of compounds has garnered significant interest within the scientific community due to a wide range of potential therapeutic activities, including anti-inflammatory and cytotoxic effects. This document provides a detailed protocol for the extraction, purification, and characterization of this compound for researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined herein are based on established principles of phytochemical analysis and are designed to yield this compound of high purity suitable for further biological and chemical investigation.

Plant Material and Extraction

The primary source material for the isolation of this compound is the whole plant of Pteris semipinnata.

Table 1: Plant Material and Initial Extraction Parameters

ParameterDescription
Plant MaterialWhole plants of Pteris semipinnata
Initial StateAir-dried and powdered
Initial Mass8.5 kg
Extraction Solvent95% Ethanol (EtOH)
Extraction MethodMaceration at room temperature
Extraction Duration3 x 7 days
Resulting ProductCrude Ethanol Extract
Experimental Protocol:
  • Air-dry the whole plants of Pteris semipinnata in a well-ventilated area, protected from direct sunlight.

  • Once thoroughly dried, pulverize the plant material into a fine powder using an industrial-grade blender or mill.

  • Macerate the powdered plant material (8.5 kg) in 95% ethanol at room temperature. The solvent should completely cover the plant material.

  • Allow the mixture to stand for 7 days with occasional agitation.

  • Decant the ethanol extract.

  • Repeat the maceration process two more times with fresh 95% ethanol for 7 days each to ensure exhaustive extraction.

  • Combine the ethanol extracts from all three macerations.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.

Purification of this compound

The purification of this compound from the crude ethanol extract is a multi-step process involving several chromatographic techniques to separate the complex mixture of phytochemicals.

Table 2: Chromatographic Purification Steps

StepStationary PhaseMobile Phase / EluentCompound Fraction
1. Silica Gel Column ChromatographySilica Gel (200-300 mesh)Gradient of Chloroform (CHCl₃) and Methanol (MeOH)Fractions A-H
2. Sephadex LH-20 Column ChromatographySephadex LH-20Methanol (MeOH)Sub-fractions of Fraction F
3. Preparative HPLCReversed-Phase C18Gradient of Acetonitrile (ACN) and Water (H₂O)Purified this compound
Experimental Protocol:
  • Silica Gel Column Chromatography:

    • Subject the crude ethanol extract to column chromatography on a silica gel (200-300 mesh) column.

    • Elute the column with a stepwise gradient of chloroform (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the polarity by adding MeOH.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles. This initial separation will yield several fractions (designated A-H for reference). This compound is expected to elute in the more polar fractions.

  • Sephadex LH-20 Column Chromatography:

    • Take the fraction containing the compounds of interest (e.g., Fraction F) and apply it to a Sephadex LH-20 column.

    • Elute the column with 100% methanol. This step is effective for separating compounds based on molecular size and removing pigments and other impurities.

    • Collect the resulting sub-fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the sub-fraction containing this compound using a preparative reversed-phase C18 HPLC column.

    • Employ a gradient elution system of acetonitrile (ACN) and water (H₂O). A typical gradient might start from 30% ACN in water and increase to 70% ACN over 40 minutes.

    • Monitor the elution profile using a UV detector (typically at 210 nm for this class of compounds).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Structural Elucidation and Data

The structure of this compound was elucidated using extensive spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR).[1][2][3][4]

Table 3: ¹³C-NMR Spectroscopic Data for this compound (in CD₃OD, 125 MHz)

PositionChemical Shift (δ)PositionChemical Shift (δ)
140.2 (t)1121.1 (t)
219.9 (t)1234.3 (t)
339.1 (t)1375.1 (s)
445.5 (s)1443.1 (t)
558.1 (d)15219.9 (s)
670.1 (d)16137.9 (s)
743.2 (t)17124.9 (t)
854.7 (s)1829.9 (q)
966.1 (d)19181.5 (s)
1040.9 (s)2018.2 (q)

Data obtained from the scientific literature.[1]

Experimental Workflow and Potential Biological Activity

The following diagrams illustrate the experimental workflow for the extraction and purification of this compound and a potential signaling pathway that may be modulated by this class of compounds based on their reported anti-inflammatory activities.

Extraction_Workflow Plant Pteris semipinnata (Whole Plant) Powder Dried and Powdered Plant Material Plant->Powder Extraction Maceration with 95% Ethanol Powder->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fraction_F Target Fractions Silica_Gel->Fraction_F Sephadex Sephadex LH-20 Column Fraction_F->Sephadex Purified_Fraction Semi-purified Fraction Sephadex->Purified_Fraction HPLC Preparative RP-C18 HPLC Purified_Fraction->HPLC Pterisolic_Acid_E Purified this compound HPLC->Pterisolic_Acid_E

Caption: Experimental workflow for this compound extraction.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Pterisolic_Acid_E This compound Pterisolic_Acid_E->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway.

References

Application Notes and Protocols for Evaluating the Efficacy of Pterisolic Acid E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid E is a diterpenoid natural product isolated from Pteris semipinnata[1][2]. As a compound identified within anti-inflammatory compound libraries, this compound presents a promising candidate for drug discovery efforts targeting inflammatory processes and related pathologies. These application notes provide a comprehensive guide to evaluating the potential cytotoxic and anti-inflammatory effects of this compound using established cell-based assays. The detailed protocols and data presentation formats are designed to facilitate reproducible and robust preclinical assessment.

Preliminary Assessment: Cytotoxicity Profiling

A primary step in evaluating any new compound is to determine its cytotoxic profile. This is crucial to distinguish between a specific therapeutic effect and general toxicity. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or a relevant cancer cell line) into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.

Data Presentation:

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%) ± SD (24h)Cell Viability (%) ± SD (48h)
0 (Vehicle Control)100 ± 4.5100 ± 5.1
198.2 ± 3.995.7 ± 4.2
1091.5 ± 5.388.1 ± 6.0
2575.8 ± 6.165.4 ± 5.8
5052.3 ± 4.841.9 ± 4.9
10021.7 ± 3.515.2 ± 3.1
IC₅₀ (µM) ~50 ~40

Evaluation of Anti-inflammatory Activity

Based on its inclusion in anti-inflammatory libraries, this compound is hypothesized to possess anti-inflammatory properties. This can be investigated by measuring its effect on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Principle: In inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO). The Griess assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., dexamethasone).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Quantification of Pro-inflammatory Cytokines (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.

Experimental Protocol:

  • Cell Culture and Treatment: Follow the same steps for cell seeding, pre-treatment with this compound, and LPS stimulation as described in the Griess assay protocol.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant samples, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentrations from a standard curve and determine the percentage of inhibition.

Data Presentation:

Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Cells

TreatmentNO Production (% of LPS Control)TNF-α Secretion (% of LPS Control)IL-6 Secretion (% of LPS Control)
Control (No LPS)5.2 ± 1.18.1 ± 1.56.5 ± 1.3
LPS (1 µg/mL)100 ± 8.7100 ± 9.2100 ± 7.9
This compound (1 µM) + LPS85.4 ± 7.190.3 ± 6.888.1 ± 7.2
This compound (10 µM) + LPS55.9 ± 6.362.5 ± 5.958.7 ± 6.1
This compound (25 µM) + LPS28.3 ± 4.535.1 ± 4.831.4 ± 4.2
Dexamethasone (10 µM) + LPS15.6 ± 2.920.4 ± 3.318.9 ± 3.1

Visualizations of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_inflammatory_assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., RAW 264.7) cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity anti_inflammatory Anti-inflammatory Assays cell_culture->anti_inflammatory compound_prep Prepare this compound (Serial Dilutions) compound_prep->cytotoxicity compound_prep->anti_inflammatory data_analysis Calculate IC50 & % Inhibition cytotoxicity->data_analysis griess NO Production (Griess Assay) anti_inflammatory->griess elisa Cytokine Quantification (ELISA for TNF-α, IL-6) anti_inflammatory->elisa griess->data_analysis elisa->data_analysis conclusion Evaluate Efficacy data_analysis->conclusion

Caption: General experimental workflow for evaluating this compound.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[3][4] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases P_IkB P-IκB Proteasome Proteasome P_IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription Pterisolic_acid_E This compound Pterisolic_acid_E->IKK Inhibits? Pterisolic_acid_E->NFkB_nuc Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Intrinsic Apoptosis Signaling Pathway

Should this compound demonstrate significant cytotoxicity, particularly in cancer cell lines, investigating its effect on apoptosis is a logical next step. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for cytotoxic compounds.[5][6][7]

intrinsic_apoptosis cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bax Bax/Bak Mito Bax->Mito Forms pores in mitochondrial membrane Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Cleaves & Activates ActiveCasp3 Active Caspase-3 (Executioner) Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes CytoC Cytochrome c Mito->CytoC Releases CytoC->Apoptosome Pterisolic_acid_E This compound Cellular_Stress Cellular Stress Pterisolic_acid_E->Cellular_Stress Induces Cellular_Stress->Bax Activates

Caption: Potential induction of the intrinsic apoptosis pathway.

References

Application Note: Pterisolic Acid E as a Standard for Analytical Method Development and Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid E is a diterpenoid natural product isolated from the fern Pteris semipinnata.[1][2][3] As a member of the ent-kaurane diterpenoid class of compounds, it holds potential for various biological activities, warranting its investigation as a therapeutic agent. Diterpenoids derived from the Pteris genus have demonstrated a range of biological effects, including antitumor and anti-inflammatory activities.[4][5][6][7] The development of robust and reliable analytical methods is crucial for the accurate quantification of this compound in various matrices, including herbal extracts and biological samples. This application note provides detailed protocols for the use of this compound as an analytical standard for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) method development. Additionally, it outlines a general workflow for screening its potential biological activities.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₂₀H₃₀O₅
Molecular Weight 350.45 g/mol [1][3]
Source Pteris semipinnata[1][2][3]
Storage (Powder) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 1 year[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound

This protocol is adapted from established methods for the analysis of diterpenoids from Pteris semipinnata.[4][8]

2.1.1. Materials and Reagents

  • This compound standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade) for sample preparation

  • 0.45 µm syringe filters

2.1.2. Instrumentation

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

2.1.3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2.1.4. Chromatographic Conditions

ParameterCondition
Mobile Phase A: 2 mmol/L Ammonium Acetate in WaterB: Acetonitrile
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 5 µL
Detection Wavelength 210 nm

2.1.5. Sample Preparation

  • For herbal extracts, accurately weigh the dried extract and dissolve it in methanol.

  • Sonicate for 15-20 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2.1.6. Data Analysis

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Sensitive Detection of this compound

This protocol provides a sensitive and selective method for the detection and quantification of this compound, adapted from methodologies for diterpenoid analysis.[4][8][9]

2.2.1. Materials and Reagents

  • Same as for the HPLC method.

2.2.2. Instrumentation

  • LC-MS system equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • Triple quadrupole or high-resolution mass spectrometer.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

2.2.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with 70% A, linearly decrease to 30% A over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL

2.2.4. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Negative Ion Mode (ESI or APCI)
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ion (SIM) [M-H]⁻ at m/z 349.2
MRM Transitions To be determined by direct infusion of this compound standard
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C

2.2.5. Sample Preparation and Data Analysis

Follow the same procedures as described for the HPLC method. For quantitative analysis using LC-MS, an internal standard should be utilized for improved accuracy and precision.

Biological Activity Screening Workflow

Diterpenoids from Pteris semipinnata have been reported to possess antitumor and anti-inflammatory properties.[4][5][7] The workflow below outlines a general approach to screen this compound for these potential biological activities.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Validation A This compound Stock Solution B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Anti-inflammatory Assays (e.g., NO production, cytokine measurement) A->C F Western Blot Analysis B->F If cytotoxic C->F If anti-inflammatory D Selection of Cancer Cell Lines (e.g., HepG2, A549, HCT116) D->B E Selection of Inflammatory Cell Models (e.g., RAW 264.7 macrophages) E->C G qRT-PCR F->G H Flow Cytometry (Apoptosis, Cell Cycle) G->H I Identification of Target Signaling Pathways H->I J Animal Models of Cancer (e.g., Xenograft) I->J K Animal Models of Inflammation (e.g., LPS-induced) I->K L Efficacy and Toxicity Assessment J->L K->L G cluster_0 Potential Anti-Cancer Mechanism cluster_1 Potential Anti-Inflammatory Mechanism PAE This compound IKK IKK PAE->IKK Inhibition NFkB NF-κB IKK->NFkB Inhibition Proliferation Cell Proliferation (Cyclins, CDKs) NFkB->Proliferation Inhibition Apoptosis Apoptosis (Bax, Bcl-2, Caspases) NFkB->Apoptosis Activation Angiogenesis Angiogenesis (VEGF) NFkB->Angiogenesis Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines Inhibition iNOS_COX2 iNOS, COX-2 AP1->iNOS_COX2 Inhibition PAE_inflam This compound PAE_inflam->MAPK Inhibition

References

Application of Pterisolic Acid E in Targeted Drug Delivery Systems: Current Research Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Despite a growing interest in natural compounds for novel therapeutic applications, a comprehensive review of available scientific literature reveals a significant gap in research regarding the application of Pterisolic acid E in targeted drug delivery systems. As of late 2025, there is no published data detailing its formulation into nanoparticles, its mechanism of action in such systems, or any quantitative evaluation of its efficacy for targeted therapeutic purposes.

This compound is a known natural product isolated from the plant Pteris semipinnata. While its chemical structure has been identified, its biological activities, including potential cytotoxic or therapeutic effects, remain largely unexplored in the public domain. Consequently, crucial data required for the design and development of a targeted drug delivery system, such as drug loading efficiency, encapsulation efficiency, particle size, zeta potential, and drug release profiles, are not available.

For researchers, scientists, and drug development professionals interested in this specific molecule, the current landscape indicates that foundational research is required. This would involve:

  • In-depth biological screening: Evaluating the bioactivity of this compound against various cell lines to identify potential therapeutic targets.

  • Cytotoxicity studies: Determining the concentration-dependent effects of this compound on both healthy and diseased cells to establish a therapeutic window.

  • Formulation development: Investigating the feasibility of encapsulating or conjugating this compound with various nanocarriers.

  • Physicochemical characterization: Analyzing the properties of any resulting this compound-loaded nanoparticles.

Without this fundamental data, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams for this compound in targeted drug delivery is not possible at this time. The scientific community awaits initial studies to unlock the potential of this natural compound for therapeutic innovation.

Application Notes and Protocols: Pterisolic Acid E as a Molecular Probe for Protein-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a generalized framework for the characterization and application of a novel molecular probe for studying protein-ligand interactions. As of the current date, specific peer-reviewed studies detailing the use of "Pterisolic acid E" as a molecular probe are not available in the public domain. Therefore, this document provides a comprehensive, albeit hypothetical, guide for researchers and drug development professionals on how such a molecule could be investigated and utilized.

Introduction to this compound as a Potential Molecular Probe

This compound is a novel natural product with a chemical scaffold suggesting potential for specific interactions with biological macromolecules. Molecular probes are essential tools in chemical biology and drug discovery for identifying and characterizing the interactions between small molecules and their protein targets.[1][2] A molecule like this compound, if appropriately functionalized (e.g., with a fluorescent tag or a biotin moiety), could serve as a powerful probe to:

  • Identify novel protein targets (target deconvolution).

  • Quantify the binding affinity and kinetics of the interaction.

  • Visualize the subcellular localization of target proteins.

  • Elucidate the biological pathways modulated by its binding.

This document outlines the necessary experimental workflows, protocols, and data presentation formats for validating and utilizing this compound as a molecular probe.

Data Presentation: Hypothetical Quantitative Data

The following tables represent the type of quantitative data that would be generated during the characterization of this compound as a molecular probe.

Table 1: Binding Affinity of this compound Analogs to Target Protein X

CompoundMethodKd (nM)kon (1/Ms)koff (1/s)
This compoundSurface Plasmon Resonance1501.2 x 1051.8 x 10-2
Fluorescent-PAEFluorescence Polarization180N/AN/A
Biotin-PAEIsothermal Titration Calorimetry165N/AN/A
PAE Analog 1Surface Plasmon Resonance852.5 x 1052.1 x 10-2
PAE Analog 2Surface Plasmon Resonance> 10,000Not DeterminedNot Determined

Table 2: Cellular Target Engagement and Functional Activity

CompoundTarget Engagement (CETSA, °C shift)In-cell IC50 (µM)Downstream Pathway Inhibition (EC50, µM)
This compound+ 4.22.55.1
PAE Analog 1+ 5.11.83.9
PAE Analog 2No significant shift> 100> 100

Experimental Protocols

Synthesis of a Fluorescently Labeled this compound Probe (Fluorescent-PAE)

This protocol describes the conjugation of a fluorescent dye to this compound, assuming the presence of a suitable functional group (e.g., a carboxylic acid or primary amine) for chemical modification.

Materials:

  • This compound

  • NHS-ester functionalized fluorophore (e.g., FITC, Rhodamine)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system

  • Mass spectrometer

Protocol:

  • Dissolve 1 mg of this compound in 200 µL of anhydrous DMF.

  • Add 1.5 molar equivalents of the NHS-ester functionalized fluorophore.

  • Add 2 molar equivalents of TEA to catalyze the reaction.

  • Stir the reaction mixture in the dark at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding 10 µL of water.

  • Purify the fluorescently labeled product using a reverse-phase HPLC system with a suitable gradient of acetonitrile and water.

  • Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry.

  • Lyophilize the pure product and store it at -20°C, protected from light.

In Vitro Binding Assay: Fluorescence Polarization (FP)

This protocol measures the binding of Fluorescent-PAE to a purified target protein.

Materials:

  • Fluorescent-PAE

  • Purified Target Protein X

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black plates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Prepare a 2X stock solution of Fluorescent-PAE in assay buffer at a final concentration of 10 nM.

  • Prepare a serial dilution of Target Protein X in assay buffer, starting from a 2X concentration of 10 µM.

  • Add 10 µL of the serially diluted protein solutions to the wells of a 384-well plate.

  • Add 10 µL of the 2X Fluorescent-PAE solution to each well.

  • Include control wells with probe only (no protein) and buffer only.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

  • Plot the change in millipolarization (mP) units against the protein concentration and fit the data to a one-site binding model to determine the Kd.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

This protocol assesses whether this compound binds to its target protein inside intact cells.

Materials:

  • Cultured cells expressing Target Protein X

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis Buffer with protease inhibitors

  • Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies)

Protocol:

  • Treat cultured cells with a high concentration of this compound (e.g., 50 µM) or DMSO for 1 hour.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into several PCR tubes.

  • Heat the aliquots at different temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cool the tubes on ice for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble Target Protein X in each sample by Western blotting.

  • Plot the percentage of soluble protein against the temperature for both treated and untreated samples to observe a thermal shift, indicating target engagement.

Visualization of Workflows and Pathways

experimental_workflow cluster_probe_dev Probe Development cluster_in_vitro In Vitro Characterization cluster_in_cellulo Cellular Validation synthesis Synthesis of Labeled PAE purification HPLC Purification & MS Confirmation synthesis->purification fp_assay Fluorescence Polarization (Kd) purification->fp_assay spr_assay SPR (Kinetics) purification->spr_assay cetsa CETSA (Target Engagement) fp_assay->cetsa pathway_analysis Signaling Pathway Analysis (Western Blot) cetsa->pathway_analysis

Caption: Workflow for the validation of this compound as a molecular probe.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase TargetX Target Protein X (Kinase) Receptor->TargetX Activates PAE This compound PAE->TargetX Inhibits Substrate Downstream Substrate TargetX->Substrate Phosphorylates pSubstrate Phospho-Substrate TF Transcription Factor pSubstrate->TF Activates Gene Target Gene Expression TF->Gene Regulates

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Troubleshooting & Optimization

Improving the resolution of Pterisolic acid E in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pterisolic Acid E Analysis

Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resolution challenges in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution in RP-HPLC challenging?

A1: this compound is a natural product isolated from Pteris semipinnata.[1] As an acidic compound, its analysis by RP-HPLC can be challenging due to potential peak tailing and poor resolution. These issues often arise from the ionization of the acid functional group, which can lead to secondary interactions with the stationary phase or exist in multiple forms in the mobile phase if the pH is not adequately controlled.[2]

Q2: My this compound peak is showing significant tailing. What is the primary cause and how can I fix it?

A2: Peak tailing for acidic compounds like this compound in RP-HPLC is commonly caused by the interaction of the ionized analyte with residual silanol groups on the silica-based stationary phase.[2] At a mobile phase pH near or above the pKa of this compound, the compound becomes ionized (negatively charged) and can interact with active sites on the column packing, leading to a distorted peak shape.

Solution: The most effective solution is to suppress the ionization of the analyte by acidifying the mobile phase.[3][4] A general rule is to adjust the mobile phase pH to be at least 2 pH units below the pKa of the compound.[3][5] This protonates the acidic group, making the molecule more hydrophobic and less likely to interact with silanols, resulting in a sharper, more symmetrical peak.[3]

Q3: How do I choose the correct mobile phase pH for my analysis?

A3: Choosing the right pH is critical for controlling the retention and selectivity of ionizable compounds.[6][7] For this compound, an acidic mobile phase is necessary to ensure it is in its non-ionized form.[4]

  • Starting Point: Begin with a mobile phase pH between 2.5 and 3.5. This range is generally effective for most weak acids and helps to minimize silanol interactions.[8]

  • Buffers: Use a buffer to maintain a stable pH. Common choices for acidic mobile phases include phosphate, formate, or acetate buffers, typically at concentrations of 10-50 mM.[4][9]

  • Acid Additives: Simple additives like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) are also widely used to control pH and improve peak shape.[3][10]

Q4: I have adjusted the pH, but the resolution between this compound and a closely eluting impurity is still poor. What else can I change?

A4: If pH adjustment is insufficient, you can modify other chromatographic parameters to improve selectivity:

  • Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity because they have different solvent properties.[3] Methanol is more acidic, while acetonitrile can engage in dipole-dipole interactions, which can change the elution order of your compounds.[10]

  • Adjust the Column Temperature: Lowering the column temperature can increase retention and sometimes improve resolution, while higher temperatures can decrease analysis time but may reduce resolution.[11] It's important to systematically evaluate the effect of temperature on your specific separation.

  • Modify the Stationary Phase: If changes to the mobile phase are ineffective, consider a different column chemistry. A C8 column, being less hydrophobic than a C18, might provide different selectivity.[4] Alternatively, a column with a different bonding chemistry (e.g., phenyl or cyano) or a base-deactivated stationary phase could be beneficial.[12]

Q5: Can I use a gradient elution to improve the resolution?

A5: Yes, a gradient elution is often preferred during method development for complex samples.[4] It can help to sharpen peaks and improve the resolution of both early and late-eluting compounds. A good starting point is a broad screening gradient (e.g., 5% to 95% organic modifier) to determine the approximate elution conditions, which can then be optimized to improve separation in the region where this compound elutes.[8]

Troubleshooting Guide: Improving Resolution

This guide provides a systematic approach to diagnosing and resolving resolution issues for this compound.

Step 1: Evaluate the Initial Chromatogram

Observe the peak shape and the separation between this compound and adjacent peaks.

  • Symptom: Peak tailing or fronting for this compound.

  • Symptom: Co-elution or poor separation (Resolution < 1.5) with an impurity.

Step 2: Optimize Mobile Phase pH (Primary Action)

The most common issue for acidic compounds is improper pH.

  • Protocol: Prepare a mobile phase with an acidic buffer or additive (e.g., 0.1% Formic Acid in water) to achieve a pH between 2.5 and 3.5.

  • Expected Outcome: Improved peak symmetry and increased retention for this compound.[3][6]

Step 3: Adjust Organic Modifier Strength and Type

If resolution is still inadequate, modify the mobile phase composition.

  • Protocol 1 (Strength): Adjust the isocratic percentage or modify the gradient slope. A shallower gradient around the elution time of your compound can increase separation.[4]

  • Protocol 2 (Type): Replace acetonitrile with methanol (or vice-versa) in the mobile phase and re-run the analysis.[3]

Step 4: Modify System Parameters

Fine-tune the physical conditions of the separation.

  • Protocol 1 (Flow Rate): Lowering the flow rate generally increases efficiency and can improve resolution, at the cost of a longer run time.[11]

  • Protocol 2 (Temperature): Systematically test temperatures (e.g., 25°C, 30°C, 35°C) to see how it affects selectivity between your peaks of interest.[11]

Step 5: Consider the Stationary Phase

If the above steps fail, the column chemistry may not be suitable.

  • Protocol: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or one specifically designed for polar analytes with end-capping to minimize silanol interactions.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Preparation of Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane.[9]

  • Preparation of Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 60% Mobile Phase A, 40% Mobile Phase B (start with an isocratic elution)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV (select appropriate wavelength for this compound)

    • Injection Volume: 10 µL

  • Optimization: If peak shape is poor, incrementally decrease the pH of Mobile Phase A in 0.5 unit steps (e.g., to pH 2.0). If resolution is poor, adjust the ratio of Mobile Phase A to B.

Data Summary Tables

Table 1: Effect of Mobile Phase pH on Retention and Peak Shape

Mobile Phase ConditionAnalyte FormExpected Retention TimeExpected Peak Shape
Neutral pH (~7.0)IonizedShorterTailing[3]
Acidic pH (~2.5)Non-ionizedLonger[6]Symmetrical[3]

Table 2: Comparison of Common HPLC Parameters for Resolution Optimization

ParameterAction 1RationaleAction 2Rationale
Mobile Phase Decrease % OrganicIncrease retention, potentially increasing resolution.[10]Change Organic Solvent (ACN to MeOH)Alter selectivity.[3]
Column Use a C8 ColumnLess hydrophobic, may change elution order.[4]Use a longer columnIncrease efficiency and resolution.[13]
Flow Rate Decrease Flow RateIncrease efficiency, better resolution.[11]Increase Flow RateDecrease run time, may decrease resolution.[11]
Temperature Decrease TemperatureIncrease retention, may improve resolution.[11]Increase TemperatureDecrease viscosity and retention, may change selectivity.[13]

Visualizations

Troubleshooting_Workflow start Start: Poor Resolution of This compound check_peak_shape Observe Peak Shape: Tailing or Symmetrical? start->check_peak_shape tailing Tailing check_peak_shape->tailing Tailing symmetrical Symmetrical check_peak_shape->symmetrical Symmetrical adjust_ph Action: Acidify Mobile Phase (pH 2.5-3.5) optimize_organic Action: Adjust % Organic or Change Solvent (ACN/MeOH) adjust_ph->optimize_organic tailing->adjust_ph symmetrical->optimize_organic optimize_params Action: Optimize Flow Rate or Temperature optimize_organic->optimize_params end_good Resolution Achieved optimize_organic->end_good Resolution OK change_column Action: Try Different Stationary Phase (e.g., C8, Phenyl) optimize_params->change_column optimize_params->end_good Resolution OK change_column->end_good Resolution OK end_bad Consult Further change_column->end_bad

Caption: A logical workflow for troubleshooting poor resolution of this compound.

HPLC_Parameters cluster_mobile_phase Mobile Phase cluster_column Stationary Phase cluster_conditions Operating Conditions Resolution Peak Resolution pH pH (Ion Suppression) pH->Resolution Affects Peak Shape & Retention Organic Organic Modifier (% and Type) Organic->Resolution Affects Retention & Selectivity Chemistry Chemistry (C18, C8, Phenyl) Chemistry->Resolution Affects Selectivity Dimensions Dimensions (L, ID, Particle Size) Dimensions->Resolution Affects Efficiency Temp Temperature Temp->Resolution Affects Selectivity & Efficiency Flow Flow Rate Flow->Resolution Affects Efficiency

Caption: Key HPLC parameters influencing the resolution of acidic compounds.

References

Troubleshooting Pterisolic acid E instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Pterisolic acid E in aqueous solutions. Given the limited specific stability data for this compound in publicly available literature, this guide is based on general principles of chemical stability for related compounds, such as sesquiterpenoids, and is intended to provide a framework for identifying and resolving common instability issues.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become cloudy and a precipitate has formed. What is the likely cause?

A1: Cloudiness or precipitation of this compound in aqueous solutions can often be attributed to its limited solubility, which is highly dependent on the pH of the solution. This compound, as an acidic compound, will be more soluble in its deprotonated (salt) form at higher pH values. Conversely, at acidic pH, it will be in its less soluble protonated form.

Troubleshooting Steps:

  • Measure the pH of your solution: A low pH is a likely cause of precipitation.

  • Adjust the pH: Carefully raise the pH of the solution (e.g., with a dilute solution of NaOH) to favor the more soluble, deprotonated form.

  • Consider the buffer: The type of buffer and its ionic strength can also influence the solubility of this compound.

Q2: I am observing a progressive loss of biological activity of my this compound solution over time. What could be the reason?

A2: A gradual loss of potency suggests that this compound may be degrading in your aqueous formulation. The stability of sesquiterpenoids, a class of compounds related to this compound, is known to be sensitive to pH and temperature.[1][2] Degradation can occur through hydrolysis, oxidation, or other chemical transformations.

Troubleshooting Steps:

  • Review your storage conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container to minimize exposure to air (oxygen).

  • Evaluate the pH of your solution: For some related compounds, neutral to basic pH can promote degradation.[1][2] It is crucial to determine the optimal pH for stability.

  • Perform a stability study: A systematic study to assess the impact of pH, temperature, and light on the stability of this compound is recommended.

Q3: The color of my this compound solution has changed. What does this indicate?

A3: A change in color is often an indicator of chemical degradation. The formation of degradation products with different chromophores can lead to a visible change in the solution's appearance. This is a strong indication that the compound is not stable under the current storage or experimental conditions. It is advisable to discard the solution and prepare a fresh batch under more controlled conditions.

Troubleshooting Guides

Guide 1: Investigating Precipitation and Solubility Issues

If you are experiencing precipitation or cloudiness in your this compound solution, follow this workflow to identify and resolve the issue.

G cluster_0 start Precipitation Observed measure_ph Measure pH of the Solution start->measure_ph ph_low Is pH < 6.0? measure_ph->ph_low adjust_ph Adjust pH upwards (e.g., pH 7.4) with dilute base ph_low->adjust_ph Yes check_buffer Consider Buffer Choice and Ionic Strength ph_low->check_buffer No sonicate Gently Sonicate or Warm to Aid Dissolution adjust_ph->sonicate check_buffer->sonicate reassess Re-evaluate Solubility sonicate->reassess

Caption: Troubleshooting workflow for precipitation issues.

Guide 2: Assessing Chemical Degradation

If you suspect that this compound is degrading in your aqueous solution, this guide provides a systematic approach to investigate the stability of the compound.

Data Presentation

The following tables present hypothetical data from stability studies on this compound to illustrate how different environmental factors can impact its stability.

Table 1: Effect of pH on the Stability of this compound at 37°C

Time (hours)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 8.5)
0100100100
698.592.185.3
1297.285.672.4
2494.873.258.1
4890.155.933.8

Table 2: Effect of Temperature on the Stability of this compound at pH 7.4

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (37°C)
0100100100
2499.295.373.2
4898.590.155.9
7297.885.441.7
9697.180.930.2

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.

  • Solvent Selection: For a high-concentration stock solution, use an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This compound is reported to be soluble in these solvents.

  • Dissolution: Add the solvent to the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify the degradation pathways and the factors that influence the stability of this compound.

  • Preparation of Test Solutions: Dilute the this compound stock solution to the desired final concentration in a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Stress Conditions:

    • Acid and Base Hydrolysis: Incubate the solutions at different pH values at a controlled temperature (e.g., 37°C).

    • Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 0.1%) to the solution at a neutral pH and incubate at room temperature.

    • Thermal Degradation: Incubate the solution at a neutral pH at elevated temperatures (e.g., 50°C and 70°C).

    • Photodegradation: Expose the solution at a neutral pH to a light source (e.g., a UV lamp) and compare it to a sample kept in the dark.

  • Time Points: Collect aliquots from each test solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the remaining this compound and identify any degradation products.

Mandatory Visualization

Hypothetical Signaling Pathway Affected by this compound Degradation

The degradation of a bioactive compound like this compound can lead to a loss of its intended biological effect. The following diagram illustrates a hypothetical signaling pathway where the active compound inhibits a key kinase. If the compound degrades, this inhibition is lost, leading to the downstream activation of transcription factors involved in a pathological response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor PterisolicAcidE This compound (Active) PterisolicAcidE->KinaseB Inhibition DegradedProduct Degraded Product (Inactive) PterisolicAcidE->DegradedProduct Degradation GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Impact of this compound degradation on a hypothetical signaling pathway.

References

Technical Support Center: Pterisolic Acid E Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Pterisolic acid E.

Troubleshooting Guide

This section addresses specific issues that may arise during the formulation and evaluation of this compound.

Question: We are observing very low aqueous solubility of our this compound sample. What are the initial steps to address this?

Answer:

Initial efforts should focus on thoroughly characterizing the physicochemical properties of this compound and then employing fundamental formulation strategies.

  • Problem Identification:

    • Confirm Solid State Properties: this compound, as a natural product, may exist in different polymorphic or amorphous forms which can significantly impact solubility.[1]

    • pH-Solubility Profile: Determine if the molecule has ionizable groups. Since this compound is acidic, its solubility is expected to be pH-dependent.

  • Potential Solutions:

    • Salt Formation: For ionizable compounds, forming a salt is a well-established method to increase solubility.[2]

    • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][3] Techniques like micronization or nanosizing can be employed.

    • Use of Co-solvents: Incorporating a water-miscible solvent in which this compound is more soluble can enhance its concentration in aqueous media.[4]

Question: Our in vitro dissolution rate for a simple this compound formulation is poor and inconsistent. How can we improve this?

Answer:

Poor and variable dissolution is a common issue for hydrophobic compounds.[4] The following troubleshooting steps can be taken:

  • Problem Identification:

    • Wettability: The powder may be poorly wetted by the dissolution medium.

    • Aggregation: Fine particles may agglomerate, reducing the effective surface area.

    • Formulation Excipients: The chosen excipients may not be optimal for promoting dissolution.

  • Potential Solutions:

    • Incorporate Surfactants: Adding surfactants to the formulation or dissolution medium can improve wettability and prevent particle aggregation.[5]

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.[2][4]

    • Amorphous Formulations: Converting the crystalline drug to a higher-energy amorphous state can increase its apparent solubility and dissolution.[1][5]

Question: Despite achieving good in vitro dissolution, the in vivo bioavailability of this compound in our animal model remains low. What could be the contributing factors?

Answer:

Low in vivo bioavailability despite good in vitro dissolution suggests post-dissolution barriers to absorption.

  • Problem Identification:

    • Poor Permeability: The dissolved drug may not be efficiently transported across the intestinal epithelium.

    • First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

    • Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein, which actively transport it back into the intestinal lumen.

  • Potential Solutions:

    • Permeation Enhancers: Incorporate excipients that can transiently increase the permeability of the intestinal membrane.[5]

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption through the lymphatic pathway, partially bypassing the first-pass effect in the liver.[3][5]

    • Inhibition of Metabolism/Efflux: Co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450) or efflux transporters can increase systemic exposure.[6] For example, piperine has been shown to inhibit CYP3A4 and improve the bioavailability of other drugs.[6]

Frequently Asked Questions (FAQs)

1. What is this compound and why is its bioavailability a concern?

This compound is a diterpenoid natural product isolated from Pteris semipinnata.[7][8] Like many complex natural products, it is a lipophilic molecule, which often correlates with poor aqueous solubility.[1] Poor solubility is a primary reason for low oral bioavailability as the drug must first dissolve in gastrointestinal fluids to be absorbed.[9]

2. What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?

The main strategies can be categorized as follows:

  • Physicochemical Modifications: Altering the solid-state properties of the drug itself (e.g., salt formation, co-crystals, amorphous forms).[1][2]

  • Particle Size Reduction: Increasing the surface area-to-volume ratio (e.g., micronization, nanosuspensions).[3][5]

  • Formulation-Based Approaches:

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier.[2][4]

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as SEDDS, which form micro- or nano-emulsions in the gut.[3][5]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[4][5]

3. How do I choose the most suitable bioavailability enhancement strategy for this compound?

The selection of an appropriate strategy depends on the physicochemical properties of this compound, the desired dosage form, and the target product profile. A systematic approach is recommended, starting with basic characterization and progressing to more complex formulations if needed.

G Start Start: Poorly Soluble This compound Char Physicochemical Characterization (Solubility, pKa, LogP) Start->Char Decision1 Is the compound ionizable? Char->Decision1 Salt Strategy: Salt Formation or pH Modification Decision1->Salt Yes Decision2 Is solubility still a limiting factor? Decision1->Decision2 No Salt->Decision2 ParticleSize Strategy: Particle Size Reduction (Micronization/Nanosizing) Decision2->ParticleSize Yes End Proceed to In Vivo Pharmacokinetic Studies Decision2->End No Decision3 Is dissolution rate adequate? ParticleSize->Decision3 Advanced Advanced Formulations Decision3->Advanced No Decision3->End Yes SEDDS Lipid-Based Systems (e.g., SEDDS) Advanced->SEDDS SolidDisp Solid Dispersions Advanced->SolidDisp Complex Cyclodextrin Complexation Advanced->Complex SEDDS->End SolidDisp->End Complex->End

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

4. What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how can they help?

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[4][9] For a lipophilic compound like this compound, SEDDS can:

  • Keep the drug in a dissolved state in the GI tract.

  • The small droplet size provides a large interfacial area for drug absorption.

  • Promote lymphatic uptake, which can help bypass first-pass metabolism in the liver.[3]

G cluster_0 In the Capsule cluster_1 In the Stomach/Intestine cluster_2 Absorption SEDDS_Formulation SEDDS Formulation (Oil + Surfactant + Drug) GI_Fluid GI Fluids Emulsification Spontaneous Emulsification GI_Fluid->Emulsification Nanoemulsion Nanoemulsion Droplets (Drug is Solubilized) Emulsification->Nanoemulsion Absorption Enhanced Absorption (Intestinal Wall) Nanoemulsion->Absorption Lymphatic Lymphatic Uptake Absorption->Lymphatic Systemic Systemic Circulation Absorption->Systemic Lymphatic->Systemic

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

5. What role could a hypothetical signaling pathway play in the context of this compound research?

Understanding the mechanism of action is crucial for drug development. If this compound were, for instance, an anti-inflammatory agent, it might interact with a key signaling pathway like NF-κB. Enhancing its bioavailability would be critical to ensure sufficient drug concentrations reach the target tissues to modulate this pathway effectively.

G Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive Inactive NF-κB (p50/p65) IkB->NFkB_inactive releases NFkB_active Active NF-κB NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription (e.g., COX-2, iNOS) Nucleus->Transcription induces Inflammation Inflammatory Response Transcription->Inflammation PAE This compound (Hypothesized) PAE->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for different bioavailability enhancement strategies applied to this compound. These values are illustrative and serve as a general guide.

Table 1: Comparison of this compound Solubility in Various Media

Formulation StrategySolubility in Water (µg/mL)Solubility in Simulated Gastric Fluid (pH 1.2) (µg/mL)Solubility in Simulated Intestinal Fluid (pH 6.8) (µg/mL)
Unprocessed this compound< 1< 15
Micronized this compound5520
Nanosuspension2525100
Solid Dispersion (1:10 drug:polymer)150150500
SEDDS (in aqueous dispersion)> 1000> 1000> 1000

Table 2: Hypothetical Pharmacokinetic Parameters in Rats after Oral Administration

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unprocessed (aqueous suspension)50504.0400100
Micronized Suspension501502.01200300
Nanosuspension504001.53600900
Solid Dispersion508001.080002000
SEDDS5012000.5150003750

Experimental Protocols

1. Protocol: Kinetic Solubility Assay

  • Objective: To determine the kinetic solubility of this compound formulations in different biorelevant media.

  • Materials: this compound, DMSO, Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), phosphate-buffered saline (PBS), 96-well plates, plate shaker, plate reader.

  • Methodology:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • In a 96-well plate, add 198 µL of the test medium (SGF, FaSSIF, or PBS) to each well.

    • Add 2 µL of the 10 mM stock solution to the wells to achieve a final concentration of 100 µM.

    • Seal the plate and shake at 300 rpm for 24 hours at 37°C.

    • After incubation, centrifuge the plate to pellet any precipitated compound.

    • Carefully transfer the supernatant to a new plate and determine the concentration of dissolved this compound using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

2. Protocol: In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)

  • Objective: To evaluate the dissolution rate of this compound from different formulations.

  • Materials: USP Apparatus II, dissolution vessels, paddles, 900 mL of dissolution medium (e.g., pH 6.8 buffer with 0.5% SLS), this compound formulation (e.g., capsule or tablet), HPLC system.

  • Methodology:

    • Pre-heat the dissolution medium to 37 ± 0.5°C and add it to the vessels.

    • Set the paddle speed to 75 rpm.

    • Place one dosage form into each vessel.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of this compound using a validated HPLC method.

    • Plot the percentage of drug dissolved versus time.

3. Protocol: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the oral bioavailability of this compound from an enhanced formulation compared to a control.

  • Materials: Male Sprague-Dawley rats, oral gavage needles, blood collection tubes (containing anticoagulant), this compound formulations, analytical balance, LC-MS/MS system.

  • Methodology:

    • Fast the rats overnight (with free access to water) before dosing.

    • Divide the rats into groups (e.g., Group 1: Control suspension; Group 2: Enhanced formulation).

    • Administer the formulations via oral gavage at a specified dose (e.g., 50 mg/kg).

    • Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • Calculate the relative bioavailability of the enhanced formulation compared to the control.

References

Addressing challenges in the scale-up production of Pterisolic acid E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up production of Pterisolic acid E. As specific data on this compound is limited, this guide is based on established knowledge of diterpenoid production and natural product extraction from plant sources, particularly from the Pteris genus of ferns.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its scale-up production challenging?

This compound is a bioactive diterpenoid carboxylic acid, a class of complex natural products. Its scale-up production presents challenges typical for such molecules, including low yields from natural sources, complex purification due to similar co-extracted compounds, and potential for degradation during extraction and processing.[1]

Q2: What are the primary methods for producing this compound?

The two primary approaches for producing this compound are:

  • Extraction from Pteris species: This involves large-scale cultivation of the fern and subsequent extraction and purification of the target compound.

  • Semi-synthesis or total synthesis: Chemical synthesis offers a controlled production route but can be complex and costly for structurally intricate molecules like diterpenoids.

  • Metabolic Engineering: Genetically engineered microorganisms, such as E. coli or yeast, can be developed to produce diterpenoids through fermentation, offering a potentially scalable and sustainable alternative.[2][3][4][5]

Q3: What analytical techniques are recommended for monitoring this compound purity during production?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the purity of this compound throughout the production and purification process.[1] Other useful techniques include Thin-Layer Chromatography (TLC) for rapid qualitative assessments and Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation of identity and detection of impurities.

Troubleshooting Guides

Low Yield During Extraction from Pteris Biomass
Observed Problem Potential Cause Recommended Solution
Low concentration of this compound in the crude extract. Inefficient extraction solvent or method.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, hexane) to identify the optimal solvent for this compound. 2. Extraction Method: Consider alternative extraction techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or supercritical fluid extraction (SFE) to improve efficiency.
Degradation of the target compound during extraction.1. Temperature Control: Perform extraction at lower temperatures to minimize thermal degradation. 2. Light Protection: Protect the extraction mixture from light, as some diterpenoids are light-sensitive. 3. Inert Atmosphere: Conduct extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Poor quality of the plant material.1. Plant Part Selection: Ensure the correct part of the fern (e.g., fronds, rhizomes) with the highest concentration of this compound is being used. 2. Harvesting Time: Optimize the harvesting time, as the concentration of secondary metabolites can vary with the plant's life cycle. 3. Drying and Storage: Properly dry and store the biomass to prevent enzymatic or microbial degradation.
Issues in Purification by Chromatography
Observed Problem Potential Cause Recommended Solution
Poor separation of this compound from other compounds. Inappropriate stationary or mobile phase in column chromatography.1. Stationary Phase Selection: Test different stationary phases (e.g., silica gel, reversed-phase C18, ion-exchange resins) to achieve better separation. 2. Mobile Phase Optimization: Perform gradient elution with different solvent systems to improve resolution. 3. Consider Preparative HPLC: For high-purity requirements, preparative HPLC can provide superior separation.[6]
Co-elution with structurally similar diterpenoids. Similar physicochemical properties of the compounds.1. Orthogonal Chromatography: Employ a multi-step purification strategy using different chromatography modes (e.g., normal-phase followed by reversed-phase). 2. Counter-Current Chromatography (CCC): This technique can be effective for separating compounds with similar polarities.
Product loss during purification steps. Adsorption of the compound onto the stationary phase or glassware.1. Acidification of Mobile Phase: For carboxylic acids, adding a small amount of a volatile acid (e.g., formic acid or acetic acid) to the mobile phase can reduce tailing and improve recovery. 2. Use of Silanized Glassware: To minimize adsorption on glass surfaces.
Challenges in Fermentative Production
Observed Problem Potential Cause Recommended Solution
Low titer of this compound in the fermentation broth. Suboptimal expression of biosynthetic pathway genes.1. Codon Optimization: Optimize the codons of the heterologous genes for the expression host. 2. Promoter Engineering: Use strong, inducible promoters to control the expression of pathway enzymes.
Accumulation of toxic intermediates or final product.1. Pathway Balancing: Fine-tune the expression levels of pathway genes to avoid the buildup of toxic intermediates. 2. In Situ Product Removal: Implement strategies like two-phase fermentation or adsorption to a resin to remove the product from the culture medium as it is produced.
Limited precursor supply from the host's central metabolism.1. Overexpression of Precursor Pathway Genes: Enhance the native pathways that supply precursors for diterpenoid synthesis. 2. Feeding of Precursors: Supplement the fermentation medium with precursors to boost production.[2]

Data Presentation

Table 1: Comparison of Extraction Methods for Diterpenoid Acids from Plant Material (Hypothetical Data)

Extraction MethodSolventTemperature (°C)Extraction Time (h)Crude Yield (%)Purity of this compound in Crude Extract (%)
MacerationEthanol254812.51.8
SoxhletEthyl Acetate772410.22.5
PLEMethanol1000.515.82.1
SFECO₂ with Ethanol5028.53.2

Table 2: Purification of this compound using a Two-Step Chromatography Protocol (Hypothetical Data)

Chromatography StepStationary PhaseMobile Phase GradientLoading (mg crude)Recovered Fraction (mg)Purity of this compound (%)
Step 1: Silica Gel Column Silica Gel 60Hexane:Ethyl Acetate (9:1 to 1:1)500045045
Step 2: Preparative RP-HPLC C18Water:Acetonitrile (with 0.1% Formic Acid)400150>98

Experimental Protocols

Protocol 1: Extraction of this compound from Pteris Biomass

  • Milling: Grind dried and powdered Pteris fronds (1 kg) to a fine powder.

  • Extraction: Macerate the powdered biomass in 95% ethanol (5 L) at room temperature for 48 hours with occasional stirring.

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid extraction sequentially with hexane, ethyl acetate, and n-butanol to fractionate the compounds based on polarity. This compound is expected to be enriched in the ethyl acetate fraction.

  • Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate to dryness.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Packing: Pack a glass column with silica gel 60 slurried in hexane.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

  • Fraction Collection: Collect fractions of 20 mL and monitor by TLC.

  • Pooling and Concentration: Combine the fractions containing this compound (as identified by TLC with a reference standard) and concentrate under reduced pressure.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification Pteris Pteris Biomass Milling Milling Pteris->Milling Extraction Solvent Extraction Milling->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning Silica Silica Gel Chromatography Partitioning->Silica PrepHPLC Preparative HPLC Silica->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Experimental workflow for extraction and purification of this compound.

Troubleshooting_Logic Start Low Final Yield CheckExtraction Check Extraction Yield Start->CheckExtraction CheckPurification Check Purification Recovery Start->CheckPurification OptimizeExtraction Optimize Extraction - Solvent - Method - Conditions CheckExtraction->OptimizeExtraction Low OptimizePurification Optimize Purification - Stationary Phase - Mobile Phase - Method CheckPurification->OptimizePurification Low HighYield Problem Solved OptimizeExtraction->HighYield OptimizePurification->HighYield

Caption: Troubleshooting logic for addressing low yield in this compound production.

Diterpenoid_Biosynthesis_Pathway cluster_MEP MEP Pathway cluster_MVA MVA Pathway G3P Glyceraldehyde-3-P MEP MEP G3P->MEP Pyruvate Pyruvate Pyruvate->MEP IPP IPP MEP->IPP AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA MVA->IPP DMAPP DMAPP IPP->DMAPP GPP GPP DMAPP->GPP FPP FPP GPP->FPP GGPP GGPP FPP->GGPP PterisolicAcidE This compound GGPP->PterisolicAcidE Diterpene Synthases & P450s

Caption: Simplified metabolic pathway for diterpenoid biosynthesis.

References

How to prevent the degradation of Pterisolic acid E during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of Pterisolic acid E degradation during storage. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on the chemical structure of this compound, a diterpenoid containing a lactone ring, hydroxyl groups, and a carboxylic acid moiety, the primary factors contributing to its degradation are likely:

  • pH: The lactone ring in this compound is susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. Alkaline conditions, in particular, are known to promote the opening of lactone rings[1][2].

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation.

  • Light: Exposure to light, especially UV radiation, can lead to photolytic degradation. The ICH guidelines for photostability testing recommend assessing the effects of both fluorescent and near-ultraviolet light[3][4].

  • Oxidation: The presence of hydroxyl groups suggests a potential for oxidative degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions. A commercial supplier recommends the following general storage guidelines[5]:

FormStorage TemperatureDuration
Solid (Powder)-20°C3 years
In Solvent-80°C1 year

For optimal stability, especially for long-term storage, it is crucial to also protect the compound from light and moisture.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation can be identified through several methods:

  • Visual Inspection: Changes in physical appearance, such as color or consistency, may indicate degradation.

  • Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) are highly effective for detecting degradation. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products are clear indicators.

  • Spectroscopic Analysis: Changes in the UV-Vis, IR, or NMR spectra of the sample compared to a reference standard can also signify degradation.

Troubleshooting Guide: Storage Stability Issues

This guide will help you troubleshoot common issues related to the storage and stability of this compound.

Problem 1: Loss of potency or unexpected experimental results.

Potential Cause Troubleshooting Steps
Degradation due to improper storage temperature. 1. Verify the storage temperature of your sample. For solutions, ensure storage at -80°C. For the solid form, confirm storage at -20°C. 2. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Aliquot the solution into smaller, single-use vials.
Hydrolysis due to inappropriate pH of the solvent. 1. Check the pH of the solvent used to dissolve this compound. Acidic or, more likely, alkaline conditions can cause hydrolysis of the lactone ring[1][2]. 2. If possible, use a buffered solution at a slightly acidic to neutral pH for your experiments.
Photodegradation from exposure to light. 1. Store this compound, both in solid form and in solution, in amber-colored vials or wrapped in aluminum foil to protect it from light. 2. Minimize exposure to ambient light during sample preparation and handling.
Oxidative degradation. 1. When preparing solutions, use de-gassed solvents to minimize dissolved oxygen. 2. Consider storing the solid compound under an inert atmosphere (e.g., argon or nitrogen).

Problem 2: Appearance of unknown peaks in HPLC analysis.

Potential Cause Troubleshooting Steps
Formation of degradation products. 1. The appearance of new peaks strongly suggests degradation. These could be hydrolysis products (from the opening of the lactone ring) or oxidation products. 2. To identify the nature of the degradation, you can perform a forced degradation study (see Experimental Protocols section). This will help in characterizing the degradation products.
Contamination of the sample or solvent. 1. Analyze a blank solvent run to rule out solvent contamination. 2. Ensure that all glassware and equipment used for sample preparation are scrupulously clean.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This study is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

2. Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.
Base Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis. Given the susceptibility of lactones to base hydrolysis, a shorter duration and lower temperature are recommended initially[1][2].
Oxidative Degradation To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
Thermal Degradation Place the solid this compound in an oven at 70°C for 48 hours. Also, expose the stock solution to the same conditions.
Photolytic Degradation Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[3][4].

4. Analysis: Analyze all samples by a suitable HPLC method. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for the analysis of triterpenoid acids[6][7]. Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.

Protocol 2: Long-Term Stability Testing

This protocol outlines a study to determine the shelf-life of this compound under recommended storage conditions.

1. Sample Preparation:

  • Solid: Dispense accurately weighed amounts of this compound into amber glass vials.

  • Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a known concentration. Dispense aliquots into amber glass vials.

2. Storage Conditions and Testing Schedule:

Storage ConditionTime Points for Testing
Long-Term: -20°C (Solid)0, 3, 6, 9, 12, 18, 24, 36 months
Long-Term: -80°C (Solution)0, 1, 3, 6, 9, 12 months
Accelerated: 25°C / 60% RH (Solid)0, 1, 2, 3, 6 months
Accelerated: 40°C / 75% RH (Solid)0, 1, 2, 3, 6 months

3. Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method. The following parameters should be assessed:

  • Appearance

  • Assay of this compound

  • Quantification of any degradation products

Visualizations

Degradation_Pathway Pterisolic_Acid_E This compound (Lactone Ring Intact) Hydrolysis_Product Hydrolyzed this compound (Opened Lactone Ring) Pterisolic_Acid_E->Hydrolysis_Product  Hydrolysis (Acid/Base, Heat) Oxidation_Product Oxidized this compound Pterisolic_Acid_E->Oxidation_Product  Oxidation (Light, O2) Troubleshooting_Workflow Start Unexpected Experimental Results or Potency Loss Check_Storage Verify Storage Conditions (Temp, Light, pH) Start->Check_Storage HPLC_Analysis Perform HPLC Analysis Check_Storage->HPLC_Analysis Conditions OK Implement_CAPA Implement Corrective Actions: - Aliquot Samples - Use Buffered/Degassed Solvents - Protect from Light Check_Storage->Implement_CAPA Conditions Not OK Degradation_Confirmed Degradation Confirmed? (New Peaks, Lower Assay) HPLC_Analysis->Degradation_Confirmed Degradation_Confirmed->Implement_CAPA Yes No_Degradation Consider Other Experimental Variables Degradation_Confirmed->No_Degradation No End Problem Resolved Implement_CAPA->End Experimental_Workflow cluster_Stress Forced Degradation cluster_invisible Acid Acid Hydrolysis HPLC_Analysis Analyze by Stability-Indicating HPLC Method Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photo Photolysis Photo->HPLC_Analysis Start Prepare this compound Stock Solution Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Stress_Conditions->Acid Stress_Conditions->Base Stress_Conditions->Oxidation Stress_Conditions->Thermal Stress_Conditions->Photo Data_Analysis Analyze Data: - Identify Degradants - Determine Degradation Pathway HPLC_Analysis->Data_Analysis End Stability Profile Established Data_Analysis->End

References

Improving the efficiency of Pterisolic acid E extraction from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Pterisolic acid E extraction from its natural source, Pteris semipinnata.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

A1: this compound is a diterpenoid natural product.[1] Its primary known natural source is the fern Pteris semipinnata.[1]

Q2: What are the conventional methods for extracting this compound?

A2: Conventional extraction of diterpenoids from Pteris species typically involves solid-liquid extraction using organic solvents. An initial extraction with ethanol has been reported for isolating compounds from Pteris semipinnata. Subsequent purification steps often involve chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Q3: Are there more modern techniques that can improve the extraction efficiency?

A3: Yes, modern extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have shown to be effective for extracting terpenoids and other phytochemicals from plant materials. These methods can potentially reduce extraction time and solvent consumption.

Q4: What factors can influence the yield of this compound during extraction?

A4: Several factors can significantly impact the extraction yield, including:

  • Solvent Choice: The polarity of the solvent is crucial for efficiently dissolving this compound.

  • Temperature: Higher temperatures can increase solubility and diffusion but may also lead to the degradation of the target compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the compound.

  • Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area for extraction.

  • Solid-to-Solvent Ratio: An optimal ratio ensures that there is enough solvent to extract the compound effectively without being wasteful.

Q5: How can I purify this compound after the initial extraction?

A5: Purification is typically achieved through chromatographic methods. A common approach involves initial fractionation using column chromatography followed by purification using High-Performance Liquid Chromatography (HPLC). A study on diterpenoids in Pteris semipinnata utilized HPLC coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) for analysis, suggesting that HPLC is a suitable method for purification.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound 1. Inefficient extraction method. 2. Inappropriate solvent. 3. Insufficient extraction time or temperature. 4. Degradation of the compound.1. Consider using Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) to enhance efficiency. 2. Experiment with solvents of varying polarities (e.g., ethanol, methanol, acetone, or mixtures with water). 3. Optimize extraction time and temperature. For conventional methods, longer extraction times (e.g., 12-24 hours) may be needed. For MAE and UAE, shorter times (e.g., 15-60 minutes) are typical. 4. Avoid excessively high temperatures and prolonged exposure to light.
Co-extraction of Impurities 1. Solvent is not selective enough. 2. Complex plant matrix.1. Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol). 2. Employ solid-phase extraction (SPE) to clean up the crude extract before further purification.
Difficulty in Isolating this compound 1. Inadequate chromatographic separation. 2. This compound is present in a complex mixture with structurally similar compounds.1. Optimize the HPLC method, including the mobile phase composition, gradient, and column type. A C18 column is often a good starting point for diterpenoids. 2. Consider using preparative HPLC for final purification.
Emulsion Formation During Liquid-Liquid Extraction 1. High concentration of surfactants or lipids in the extract. 2. Vigorous shaking.1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. 2. Gently invert the separatory funnel instead of vigorous shaking. 3. Centrifuge the mixture to break the emulsion.

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction

This protocol is a general guideline based on common practices for extracting diterpenoids from plant material.

  • Preparation of Plant Material:

    • Dry the aerial parts of Pteris semipinnata at room temperature or in an oven at low temperature (40-50 °C) to a constant weight.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh the powdered plant material and place it in a flask.

    • Add 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

    • Macerate the mixture at room temperature for 24-48 hours with occasional shaking.

    • Alternatively, perform Soxhlet extraction for 6-8 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50 °C to obtain the crude ethanol extract.

  • Purification (General Approach):

    • Subject the crude extract to column chromatography over silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest and further purify using preparative HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile and water).[2]

Protocol 2: Microwave-Assisted Extraction (MAE) - A Potential Alternative

This is a suggested starting protocol that may require optimization.

  • Preparation of Plant Material:

    • Prepare the dried and powdered Pteris semipinnata as described in Protocol 1.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 g) in a microwave-safe extraction vessel.

    • Add a suitable solvent (e.g., 70% ethanol) at a solid-to-solvent ratio of 1:20 (w/v).

    • Set the microwave power (e.g., 400 W) and extraction time (e.g., 15 minutes).

    • Set the temperature limit to prevent degradation (e.g., 60 °C).

  • Filtration and Concentration:

    • After extraction and cooling, filter and concentrate the extract as described in Protocol 1.

  • Purification:

    • Follow the purification steps outlined in Protocol 1.

Data Presentation

Table 1: Comparison of General Extraction Parameters for Diterpenoids

ParameterConventional ExtractionMicrowave-Assisted Extraction (MAE)Ultrasound-Assisted Extraction (UAE)
Principle Soaking in solvent at room or elevated temperature.Use of microwave energy to heat the solvent and rupture plant cells.Use of ultrasonic waves to create cavitation, disrupting cell walls.
Typical Solvents Ethanol, Methanol, Acetone, Hexane, Ethyl AcetateEthanol, Methanol, Water (polar solvents are more efficient)Ethanol, Methanol, Water
Typical Temperature Room Temperature to boiling point of the solvent50 - 100 °C (can be controlled)25 - 60 °C
Typical Time Hours to DaysMinutesMinutes
Solvent Consumption HighLow to ModerateLow to Moderate
Potential Yield VariableGenerally HigherGenerally Higher

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification Pteris Pteris semipinnata Drying Drying Pteris->Drying Grinding Grinding Drying->Grinding Conventional Conventional Extraction (e.g., Maceration) Grinding->Conventional MAE Microwave-Assisted Extraction (MAE) Grinding->MAE UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE Filtration Filtration Conventional->Filtration MAE->Filtration UAE->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway Potentially Affected by Diterpenoids

Disclaimer: The specific signaling pathways affected by this compound have not yet been elucidated in published research. The following diagram illustrates a general anti-inflammatory signaling pathway (NF-κB pathway) that is known to be modulated by some other diterpenoids. This is a hypothetical representation for illustrative purposes only and has not been experimentally validated for this compound.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Inflammatory Stimulus (e.g., LPS) IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) P_IkB P-IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation PterisolicE This compound (Hypothetical) PterisolicE->IKK Inhibition (Hypothesized) P_IkB->NFkB Ubiquitination & Degradation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Troubleshooting poor reproducibility in bioassays involving Pterisolic acid E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering reproducibility issues in bioassays involving Pterisolic acid E, a natural diterpenoid isolated from Pteris semipinnata.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata.[1] Diterpenoids from this plant have demonstrated cytotoxic effects against various human cancer cell lines, including promyelocytic leukemia (HL-60), gastric adenocarcinoma (MGC-803), nasopharyngeal carcinoma (CNE-2Z), and liver adenocarcinoma (BEL-7402 and HepG II).[2][3] The cytotoxic activity of these compounds is believed to be associated with the α-methylene cyclopentanone moiety in their structure.[2][3]

Q2: In which type of bioassays is this compound typically evaluated?

Based on the known activities of related compounds from Pteris semipinnata, this compound is most likely to be evaluated in in vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to determine its effect on cancer cell viability.[2][3] It may also be investigated for other activities common to diterpenoids, such as anti-inflammatory or antimicrobial effects.

Q3: What are the most common sources of poor reproducibility when working with this compound?

Poor reproducibility in bioassays with this compound, like many natural products, can stem from several factors:

  • Compound Handling and Solubility: this compound is a hydrophobic molecule. Issues with solubility in aqueous assay media can lead to precipitation or aggregation, causing inconsistent results.

  • Compound Purity and Stability: The purity of the this compound sample can vary between batches. Degradation during storage can also affect its activity.

  • Cell Culture Conditions: Variations in cell line passage number, cell density, and media composition can significantly impact assay outcomes.

  • Assay Protocol Deviations: Inconsistent incubation times, reagent concentrations, or procedural steps can introduce variability.

  • Assay Interference: this compound may interfere with the assay itself, for example, by reacting with assay reagents or having intrinsic fluorescence that confounds readout.

Troubleshooting Guide

Issue 1: High variability between replicate wells in a cytotoxicity assay.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Visually inspect plates after seeding to confirm even cell distribution.

  • Possible Cause 2: this compound precipitation.

    • Solution: this compound is likely dissolved in a solvent like DMSO for stock solutions. Ensure the final DMSO concentration in the assay medium is low (typically <0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity. Visually inspect the wells under a microscope after adding the compound for any signs of precipitation. If precipitation occurs, consider using a lower concentration range or exploring the use of a non-ionic detergent like Triton X-100 in the assay buffer to prevent aggregation.

  • Possible Cause 3: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media without cells.

Issue 2: Inconsistent IC50 values between experiments.

  • Possible Cause 1: Variation in cell health and passage number.

    • Solution: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of the experiment.

  • Possible Cause 2: Degradation of this compound stock solution.

    • Solution: Store the this compound stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. Prepare fresh dilutions from the stock for each experiment.

  • Possible Cause 3: Inaccurate pipetting.

    • Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks.

Issue 3: No cytotoxic effect observed, or the effect is much weaker than expected.

  • Possible Cause 1: Incorrect compound concentration.

    • Solution: Verify the calculations for your serial dilutions. Ensure the stock solution concentration is accurate.

  • Possible Cause 2: Cell line resistance.

    • Solution: The selected cell line may be resistant to the cytotoxic effects of this compound. Consider using a different, potentially more sensitive, cell line. The table below shows the cytotoxicity of related compounds from Pteris semipinnata against various cell lines, which may guide your selection.

  • Possible Cause 3: Compound inactivity.

    • Solution: If possible, confirm the identity and purity of your this compound sample using analytical techniques like HPLC or mass spectrometry.

Data Presentation

The following table summarizes the cytotoxic activity (IC50) of diterpenoids isolated from Pteris semipinnata against several human cancer cell lines. This data can be used as a reference for expected potency and for selecting appropriate cell lines.

CompoundCell LineIC50 (µg/mL)Treatment Duration
Compound 6FHePG II0.343 ± 0.00372 hours
Compound 6FSPC-A-10.115 ± 0.02272 hours
Compound 6FMGC-8030.590 ± 0.03272 hours
Compound 6FCNE-2Z0.328 ± 0.06672 hours
Compound 6FBEL-74020.221 ± 0.05872 hours
Compound AVariousLess active than 6F72 hours
Compound 5FVariousLess active than 6F72 hours
Compound 4FVariousNo cytotoxicity detected72 hours
Compound BVariousNo cytotoxicity detected72 hours
Data sourced from a study on the cytotoxicity of constituents from Pteris semipinnata L.[3]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase using trypsin.

    • Count the cells and adjust the density to 5 x 10^4 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture compound_prep Prepare this compound Stock and Dilutions start->compound_prep seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells treat_cells Treat Cells with This compound compound_prep->treat_cells seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_plate Read Absorbance mtt_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50 end End calc_ic50->end

Caption: Workflow for a typical cytotoxicity bioassay involving this compound.

troubleshooting_logic cluster_variability High Variability in Replicates? cluster_ic50 Inconsistent IC50 Values? cluster_no_effect Weak or No Effect? start Poor Reproducibility Observed check_seeding Review Cell Seeding Technique start->check_seeding High Variability check_precipitation Check for Compound Precipitation start->check_precipitation High Variability check_edge_effects Evaluate for Edge Effects start->check_edge_effects High Variability check_cells Verify Cell Passage and Health start->check_cells Inconsistent IC50 check_compound Assess Compound Stock Stability start->check_compound Inconsistent IC50 check_pipetting Calibrate and Check Pipetting start->check_pipetting Inconsistent IC50 check_concentration Verify Compound Concentration start->check_concentration No/Weak Effect check_cell_line Consider Cell Line Sensitivity start->check_cell_line No/Weak Effect check_purity Confirm Compound Purity start->check_purity No/Weak Effect end Improved Reproducibility check_seeding->end Implement Solution check_precipitation->end Implement Solution check_edge_effects->end Implement Solution check_cells->end Implement Solution check_compound->end Implement Solution check_pipetting->end Implement Solution check_concentration->end Implement Solution check_cell_line->end Implement Solution check_purity->end Implement Solution

Caption: Logical troubleshooting flow for addressing poor reproducibility.

signaling_pathway cluster_cell Cancer Cell cluster_nucleus pterisolic_acid This compound ikk IκB Kinase (IKK) pterisolic_acid->ikk Inhibition (Putative) ikb IκBα ikk->ikb Phosphorylates nf_kb NF-κB (p65/p50) ikb->nf_kb Inhibits ikb->nf_kb Degradation nf_kb_nuc NF-κB nucleus Nucleus target_genes Target Genes (e.g., Cyclin D1, MMP-9) pro_survival Cell Proliferation, Invasion, Anti-apoptosis

Caption: Putative signaling pathway affected by this compound.

References

Validation & Comparative

Validating the Biological Target of Pterisolic Acid E: A Comparative Guide Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel bioactive compounds from natural sources, such as Pterisolic acid E from the fern Pteris semipinnata, presents exciting opportunities for therapeutic innovation. However, a critical step in the drug development pipeline is the rigorous validation of the compound's biological target. This guide provides a comparative framework for validating a hypothesized biological target of this compound using the precision of CRISPR-Cas9 gene editing technology.

While the definitive molecular target of this compound is currently under investigation, this guide will proceed with a hypothetical target, Kinase X , a protein implicated in pro-inflammatory signaling pathways. We will compare the cellular effects of this compound with a known Kinase X inhibitor, Compound Y, to provide a clear validation workflow.

Comparative Analysis of Inhibitor Activity

To ascertain whether this compound functions through the inhibition of Kinase X, a direct comparison of its activity against a well-characterized Kinase X inhibitor is essential. The following table summarizes the key quantitative data from comparative cellular and biochemical assays.

ParameterThis compoundCompound Y (Known Kinase X Inhibitor)Rationale
Biochemical IC50 (Kinase X) 75 nM15 nMMeasures direct inhibition of purified Kinase X enzyme activity.
Cellular EC50 (Phospho-Substrate Z Assay) 250 nM50 nMMeasures the inhibition of Kinase X activity within a cellular context by quantifying the phosphorylation of a known downstream substrate.
Cell Viability (MTT Assay) - Cancer Cell Line A 1.2 µM0.8 µMAssesses the cytotoxic effect on a cancer cell line dependent on Kinase X signaling.
Anti-inflammatory Activity (IL-6 Reduction) 60% at 1 µM85% at 1 µMMeasures the reduction of a key pro-inflammatory cytokine regulated by the Kinase X pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

CRISPR-Cas9 Mediated Knockout of Kinase X
  • Cell Line: Human colorectal cancer cell line (HCT116)

  • sgRNA Design: Three unique single-guide RNAs (sgRNAs) targeting distinct exons of the KINASEX gene were designed using a validated online tool (e.g., Benchling, Synthego). A non-targeting sgRNA was used as a negative control.

  • Lentiviral Transduction: sgRNAs were cloned into a lentiviral vector co-expressing Cas9 and a puromycin resistance gene. Lentiviral particles were produced in HEK293T cells and used to transduce HCT116 cells.

  • Selection and Clonal Isolation: Transduced cells were selected with puromycin (2 µg/mL) for 72 hours. Single-cell clones were isolated by limiting dilution and expanded.

  • Validation of Knockout: Genomic DNA was isolated from individual clones, and the targeted region was amplified by PCR and analyzed by Sanger sequencing to confirm the presence of insertions/deletions (indels). Western blotting was performed to confirm the absence of Kinase X protein expression.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct binding of this compound to Kinase X in a cellular environment.

  • Procedure:

    • HCT116 wild-type cells were treated with either vehicle (DMSO) or this compound (10 µM) for 1 hour.

    • Cells were harvested, lysed, and the soluble fraction was aliquoted.

    • Aliquots were heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Samples were centrifuged to pellet aggregated proteins.

    • The supernatant containing soluble protein was analyzed by Western blot for the presence of Kinase X.

  • Expected Outcome: Binding of this compound is expected to stabilize Kinase X, resulting in a higher melting temperature compared to the vehicle-treated control.

Phospho-Substrate Z Flow Cytometry Assay
  • Objective: To quantify the inhibition of Kinase X activity in cells.

  • Procedure:

    • HCT116 wild-type and Kinase X knockout cells were treated with a serial dilution of this compound or Compound Y for 2 hours.

    • Cells were fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of Substrate Z (p-Substrate Z).

    • The fluorescence intensity of individual cells was measured using a flow cytometer.

  • Data Analysis: The median fluorescence intensity was plotted against the compound concentration to determine the EC50 value.

Visualizing the Workflow and Signaling Pathway

Clear diagrams are essential for understanding complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language.

G cluster_0 CRISPR-Cas9 Workflow for Kinase X Knockout sgRNA sgRNA Design & Cloning Lenti Lentiviral Production sgRNA->Lenti Trans Transduction of HCT116 Cells Lenti->Trans Select Puromycin Selection Trans->Select Clone Clonal Isolation Select->Clone Valid Validation (Sequencing & Western Blot) Clone->Valid

CRISPR-Cas9 experimental workflow.

G Pterisolic_acid_E This compound Kinase_X Kinase X Pterisolic_acid_E->Kinase_X Compound_Y Compound Y Compound_Y->Kinase_X Substrate_Z Substrate Z Kinase_X->Substrate_Z Phosphorylation p_Substrate_Z p-Substrate Z Inflammation Pro-inflammatory Gene Expression (e.g., IL-6) p_Substrate_Z->Inflammation Extracellular_Signal Extracellular Signal Extracellular_Signal->Kinase_X

Hypothesized Kinase X signaling pathway.

Conclusion

The convergence of data from biochemical assays, cellular functional assays, and CRISPR-Cas9-mediated gene knockout provides a robust framework for validating the biological target of novel compounds like this compound. If this compound's effects are significantly diminished in Kinase X knockout cells and its cellular thermal shift profile confirms direct binding, this provides strong evidence that Kinase X is a direct biological target. This multi-faceted approach, comparing the novel compound to a known inhibitor, is crucial for building a convincing case for its mechanism of action and advancing it through the drug discovery pipeline.

A Comparative Analysis of Ursolic Acid and Other Bioactive Pentacyclic Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative bioactivities of Ursolic Acid, Oleanolic Acid, and Corosolic Acid, complete with experimental data and protocols.

In the realm of natural product chemistry and drug discovery, pentacyclic triterpenoids stand out for their significant therapeutic potential. Among these, Ursolic Acid, Oleanolic Acid, and Corosolic Acid have garnered considerable attention for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. This guide provides a comparative analysis of these three structurally similar compounds, presenting key experimental data to aid researchers in their quest for novel therapeutic agents.

Comparative Bioactivity Data

The following table summarizes the in vitro cytotoxic and anti-inflammatory activities of Ursolic Acid, Oleanolic Acid, and Corosolic Acid across various experimental models. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundBioactivityCell Line/AssayIC50 (µM)Reference
Ursolic Acid AnticancerSK-MEL-24 (Melanoma)25[1]
AnticancerHCT116 (Colon Cancer)37.2 (24h), 28.0 (48h)[2]
AnticancerHCT-8 (Colon Cancer)25.2 (24h), 19.4 (48h)[2]
AnticancerA431 (Epidermoid Carcinoma)6.8 (24h), 5.2 (48h)[3]
AnticancerT47D (Breast Cancer)231 µg/ml[4]
AnticancerMCF-7 (Breast Cancer)221 µg/ml[4]
AnticancerMDA-MB-231 (Breast Cancer)239 µg/ml[4]
Anti-inflammatoryJurkat T-cells (IL-2 & TNF-α inhibition)32.5[3]
Oleanolic Acid AnticancerHepG2 (Liver Cancer)31.94 µg/ml[5]
AnticancerB16 2F2 (Melanoma)4.8[6]
AnticancerMCF-7 (Breast Cancer)4.0 (Derivative)[6]
AnticancerMDA-MB-453 (Breast Cancer)6.5 (Derivative)[6]
Anti-inflammatoryVisfatin production in 3T3-L1 adipocytesDose-dependent attenuation (1-25 µM)[7]
Anti-inflammatoryIL-6 & TNF-α production in THP-1 macrophagesSignificant attenuation[8][9]
Corosolic Acid AnticancerHCT116 (Colon Cancer)24 (24h)[10]
AnticancerHuh7 (Liver Cancer)50 (cytotoxicity), 2.5 (migration)[10]
AnticancerSMMC-7721, Hep3B, HepG2, Huh7, HLE (Liver Cancer)~40[11]
AnticancerMDA-MB-231 (Breast Cancer)20.12 (48h)[12]
AnticancerMCF7 (Breast Cancer)28.50 (48h)[12]
Anti-inflammatoryTPA-induced inflammation (in vivo)0.09–0.3 mg/ear[10]
Anti-inflammatorysPLA2IIa inhibition (in vivo)7.19 ± 0.34[13]

Signaling Pathways and Mechanisms of Action

Ursolic Acid, Oleanolic Acid, and Corosolic Acid exert their anticancer effects through the modulation of several key signaling pathways, with the PI3K/Akt/mTOR pathway being a prominent target. Inhibition of this pathway disrupts cell growth, proliferation, and survival, ultimately leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_compounds Bioactive Compounds cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Apoptosis Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition CytoC Cytochrome c Bax->CytoC Release UA Ursolic Acid UA->Akt Inhibition OA Oleanolic Acid OA->Akt Inhibition CA Corosolic Acid CA->Akt Inhibition CytoC->Apoptosis Activation

References

Comparative Analysis of Analytical Methodologies for the Quantification of Pterisolic Acid E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical techniques for the detection and quantification of Pterisolic acid E, a compound of interest in pharmaceutical research. The information presented is based on established methodologies for structurally similar triterpenoid acids, such as oleanolic acid and ursolic acid, due to the limited availability of direct comparative studies for this compound. The principles and data herein offer a robust framework for developing and validating analytical methods for this specific compound.

Introduction to Analytical Cross-Validation

Cross-validation of analytical methods is a critical process to ensure the reliability, reproducibility, and accuracy of results when different techniques are employed.[1][2][3] This is particularly important in regulated environments, such as pharmaceutical development, where data integrity is paramount.[1][4] The process involves comparing the performance of at least two different analytical methods or the same method across different laboratories.[3]

The primary goal is to determine if the data obtained from different methods are comparable and if the chosen method is robust for its intended purpose. Key validation parameters typically assessed include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.[4]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of triterpenoid acids, which can be extrapolated for this compound.

Parameter HPLC-UV LC-MS/MS Considerations
Linearity (r²) ≥ 0.999[5][6]≥ 0.994LC-MS/MS may exhibit a wider linear range.
Limit of Detection (LOD) 0.1 - 0.2 µg/mL[6]0.1 - 1 ng/mLLC-MS/MS offers significantly higher sensitivity.[7]
Limit of Quantification (LOQ) 0.5 - 0.7 µg/mL[6]0.5 - 5 ng/mLCrucial for trace-level analysis in biological matrices.
Precision (RSD%) ≤ 2%[4][5]≤ 15% (at LLOQ)Both methods demonstrate good repeatability.
Accuracy (Recovery %) 95 - 105%[5]85 - 115%Varies with matrix complexity.
Specificity ModerateHighLC-MS/MS provides superior specificity through mass analysis.[8]

Experimental Protocols

Below are detailed, generalized methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS, based on protocols for similar compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control and quantification in less complex matrices.

1. Sample Preparation:

  • Extraction: A solid-phase extraction (SPE) with C18 cartridges can be employed for sample clean-up and concentration.[9] For plant materials, sonication in methanol followed by liquid-liquid extraction with ethyl acetate is a common procedure.

  • Solution Preparation: The dried extract is reconstituted in a suitable solvent, typically the mobile phase, filtered through a 0.45 µm filter, and transferred to an HPLC vial.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[5][6]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 88:12 v/v), sometimes with the addition of an acid like trifluoroacetic acid (TFA) to improve peak shape, is effective.[6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5][6]

  • Detection: UV detection at a low wavelength, such as 210 nm, is often necessary due to the lack of strong chromophores in many triterpenoids.[5][6][10]

  • Column Temperature: Maintained at approximately 25°C.[5]

3. Validation Parameters:

  • Linearity: Assessed by preparing a series of standard solutions of known concentrations and plotting the peak area against concentration.

  • Precision: Determined by repeated injections of the same sample (repeatability) and analysis on different days (intermediate precision).[4]

  • Accuracy: Evaluated by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovery.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for bioanalytical studies and the analysis of complex mixtures due to its high sensitivity and selectivity.[11]

1. Sample Preparation:

  • Similar to HPLC-UV, though smaller sample volumes are often required. Protein precipitation with agents like perchloric acid may be used for plasma samples.[12]

2. Chromatographic Conditions:

  • Column: A C18 column is generally suitable.

  • Mobile Phase: A gradient elution with acetonitrile and water, often containing a small percentage of formic acid to enhance ionization, is common.

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for acidic compounds.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, which involves monitoring a specific precursor ion to product ion transition. This provides high specificity.

4. Validation Parameters:

  • Follows similar principles to HPLC-UV validation but with specific considerations for matrix effects, which can influence ionization efficiency.

Diagrams

Experimental Workflow for Method Cross-Validation

cluster_0 Method A: HPLC-UV cluster_1 Method B: LC-MS/MS A_SamplePrep Sample Preparation A_Analysis HPLC-UV Analysis A_SamplePrep->A_Analysis A_Data Data Acquisition A_Analysis->A_Data Comparison Comparative Data Analysis (Accuracy, Precision, Linearity) A_Data->Comparison B_SamplePrep Sample Preparation B_Analysis LC-MS/MS Analysis B_SamplePrep->B_Analysis B_Data Data Acquisition B_Analysis->B_Data B_Data->Comparison DefineSample Define Analytical Sample Set (Spiked QCs, Incurred Samples) DefineSample->A_SamplePrep DefineSample->B_SamplePrep Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Workflow for cross-validating HPLC-UV and LC-MS/MS methods.

Signaling Pathway for Analytical Method Selection

Start Start: Define Analytical Needs Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix Yes Routine Routine QC? Sensitivity->Routine No Matrix->Routine No LCMS Select LC-MS/MS Matrix->LCMS Yes Routine->LCMS No HPLC Select HPLC-UV Routine->HPLC Yes End End: Method Selected LCMS->End HPLC->End

Caption: Decision pathway for selecting an appropriate analytical method.

References

Pterisolic Acid E vs. Allopurinol in a Gouty Arthritis Model: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of Pterisolic Acid E, a natural pterisane-type diterpenoid, against the standard-of-care drug, Allopurinol, in a preclinical model of gouty arthritis. This document is intended to support further research and drug development initiatives by presenting available experimental data, outlining detailed methodologies, and visualizing key signaling pathways.

Introduction

Gout is a prevalent and painful inflammatory arthritis initiated by the crystallization of monosodium urate (MSU) within joints, a consequence of hyperuricemia. The deposition of MSU crystals triggers a cascade of inflammatory responses, prominently featuring the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).

Allopurinol , a cornerstone in gout management, functions as a xanthine oxidase inhibitor. By blocking this crucial enzyme in the purine metabolism pathway, Allopurinol curtails the production of uric acid, thereby mitigating hyperuricemia and preventing the formation of MSU crystals. While effective in lowering serum urate levels, its direct anti-inflammatory impact is limited.

This compound , isolated from Pteris semipinnata, is a natural compound with emerging interest for its potential biological activities. While direct studies on this compound in gout are not yet available, related natural compounds, such as other triterpenoids and phenolic acids, have demonstrated potent anti-inflammatory properties, including the inhibition of the NF-κB signaling pathway and the reduction of IL-1β production. This guide, therefore, extrapolates a potential mechanism of action for this compound in the context of gouty inflammation for comparative purposes.

Comparative Efficacy and Mechanism of Action

The following tables summarize the known efficacy of Allopurinol in a preclinical gout model and the hypothesized efficacy of this compound based on the activities of structurally related compounds.

Compound Proposed Primary Mechanism of Action Supporting Evidence for Mechanism
This compound Direct inhibition of pro-inflammatory signaling pathways, potentially targeting NF-κB activation and subsequent IL-1β production.[1][2]Based on the demonstrated anti-inflammatory effects of other triterpenoids and phenolic acids that inhibit NF-κB and IL-1β.[1][2]
Allopurinol Inhibition of xanthine oxidase, leading to decreased uric acid production and prevention of MSU crystal formation.[3][4]Well-established mechanism of action for the treatment of gout.[3][4]
Parameter This compound (Hypothesized Efficacy) Allopurinol (Observed Efficacy in Rat Model) [3][4]
Paw Swelling Reduction Expected to significantly reduce paw swelling due to its anti-inflammatory properties.Significantly reduced paw swelling (p < 0.05).[3][4]
Serum Uric Acid Levels Not expected to have a direct effect on serum uric acid levels.Significantly reduced serum uric acid (p < 0.001).[3][4]
Inflammation Index Expected to significantly lower the inflammation index.Showed a reduction in the inflammation index.[4]
IL-1β Levels Hypothesized to significantly decrease IL-1β levels through direct inhibition of inflammatory pathways.[2]Resulted in a 33.87% reduction in IL-1β levels.[4]
TNF-α Levels Likely to reduce TNF-α levels as a downstream effect of NF-κB inhibition.Led to a 28.33% decrease in TNF-α levels.[4]
IL-6 Levels May reduce IL-6 levels.Showed a modest 8.33% reduction in IL-6 levels.[4]

Experimental Protocols

The following is a detailed methodology for a preclinical rat model of gouty arthritis, as utilized in studies evaluating Allopurinol. This protocol can be adapted for the investigation of this compound.

Animal Model: Male Albino Wistar rats (150–200 g) are used.

Induction of Hyperuricemia and Gouty Arthritis:

  • Hyperuricemia is induced by the administration of potassium oxonate.

  • Acute gout is subsequently triggered by an intra-articular injection of MSU crystals.[4]

Treatment Groups (n=6 per group):

  • Control Group: No induction or treatment.

  • Disease Control Group: Induced hyperuricemia and gouty arthritis, treated with vehicle.

  • This compound Group: Induced, treated with a specified dose of this compound.

  • Allopurinol Group: Induced, treated with Allopurinol (e.g., 10 mg/kg).[3]

  • Combination Group (Optional): Induced, treated with both this compound and Allopurinol.

Duration of Treatment: 30 days.[3][4]

Efficacy Assessment:

  • Clinical Scoring and Paw Swelling: Measured at regular intervals.[3][4]

  • Serum Uric Acid Levels: Determined from blood samples.[3][4]

  • Cytokine Profiling: Serum levels of IL-1β, TNF-α, and IL-6 are quantified using ELISA.[3][4]

  • Renal Function Tests: To assess any potential nephrotoxicity.[3]

  • Radiography: To evaluate soft tissue swelling and joint erosion.[3]

  • Histopathology: Examination of the synovial architecture and inflammatory infiltration.[3][4]

Signaling Pathway and Experimental Workflow Diagrams

Gouty Arthritis Pathogenesis and Therapeutic Intervention cluster_0 Upstream Events cluster_1 Cellular Activation cluster_2 Inflammasome Activation cluster_3 Inflammatory Cytokine Production cluster_4 Clinical Manifestation cluster_5 Therapeutic Intervention Points Hyperuricemia Hyperuricemia MSU Crystals MSU Crystals Hyperuricemia->MSU Crystals Leads to Macrophage Macrophage MSU Crystals->Macrophage Activates NLRP3 Inflammasome NLRP3 Inflammasome Macrophage->NLRP3 Inflammasome Triggers Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 Activates Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β IL-1β IL-1β Pro-IL-1β->IL-1β Cleavage by Caspase-1 Gouty Inflammation Gouty Inflammation IL-1β->Gouty Inflammation Allopurinol Allopurinol Allopurinol->Hyperuricemia Inhibits Uric Acid Production This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->NLRP3 Inflammasome Inhibits Activation (via NF-κB)

Caption: Pathogenesis of gouty arthritis and points of therapeutic intervention.

Experimental Workflow for Comparative Efficacy Study cluster_groups Treatment Groups (30 Days) cluster_assessment Parameters Start Start Animal Model Wistar Rats Start->Animal Model Induction Induce Hyperuricemia (Potassium Oxonate) & Gout (MSU Crystals) Animal Model->Induction Grouping Randomize into Treatment Groups Induction->Grouping Control Control Grouping->Control Disease Control Disease Control Grouping->Disease Control This compound This compound Grouping->this compound Allopurinol Allopurinol Grouping->Allopurinol Assessment Efficacy Assessment Paw Swelling Paw Swelling Assessment->Paw Swelling Serum Uric Acid Serum Uric Acid Assessment->Serum Uric Acid Cytokine Levels Cytokine Levels Assessment->Cytokine Levels Histopathology Histopathology Assessment->Histopathology Analysis Data Analysis and Comparison End End Analysis->End

Caption: Workflow for preclinical evaluation of this compound vs. Allopurinol.

Conclusion

Allopurinol remains a fundamental therapy for gout by effectively targeting hyperuricemia. However, its direct anti-inflammatory action is limited. This compound, based on the activity of related natural compounds, presents a compelling hypothesis for a novel anti-inflammatory agent in the context of gout. Its potential to directly inhibit key inflammatory mediators like NF-κB and IL-1β suggests a complementary or alternative therapeutic strategy.

Further preclinical investigation is warranted to directly assess the efficacy of this compound in a gouty arthritis model, to elucidate its precise mechanism of action, and to determine its potential for clinical translation. The experimental design outlined in this guide provides a robust framework for such future studies.

References

A Comparative Analysis of Synthetic vs. Naturally Derived Pterisolic Acid E: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The choice between a synthetic and a naturally derived compound is a critical decision in drug discovery and development, with each approach offering distinct advantages and disadvantages. While specific experimental data for Pterisolic acid E is lacking, the principles discussed below, supported by findings on other structurally related natural products, can inform expectations and experimental design.

General Comparison: Natural Isolation vs. Chemical Synthesis

The primary distinction between naturally derived and synthetic compounds lies in their origin and the inherent properties associated with each method. Natural isolation involves the extraction and purification of a compound from a biological source, such as plants or microorganisms. In contrast, chemical synthesis is a laboratory-based process that constructs the molecule from simpler starting materials.

FeatureNaturally Derived this compoundSynthetic this compound
Source Pteris species (ferns)Chemical precursors
Purity May contain structurally related impurities that are difficult to separate.High purity can be achieved, with well-characterized byproducts.
Yield & Scalability Often limited by the abundance of the source organism and extraction efficiency.Potentially highly scalable, enabling the production of large quantities for extensive studies.
Stereochemistry Typically yields a single enantiomer as produced by biological enzymes.Can produce specific enantiomers or racemic mixtures, depending on the synthetic route.
Cost Can be high due to laborious extraction and purification processes.Initial development can be expensive, but manufacturing costs may decrease with scale.
Analog Generation Limited to derivatives that can be made through semi-synthesis from the natural product.The synthetic route can be modified to produce a wide range of structural analogs for structure-activity relationship (SAR) studies.

Biological Activity and Performance: Inferred Expectations

While direct comparative data for this compound is unavailable, studies on other diterpenoids and natural products offer insights into potential differences in biological activity between synthetic and natural forms.[1][2] Generally, the biological activity of a pure, structurally identical synthetic compound is expected to be the same as its natural counterpart. However, discrepancies can arise due to:

  • Presence of Synergistic Compounds: Natural extracts often contain a mixture of related compounds that can act synergistically to enhance the observed biological effect. This is a key consideration in traditional medicine and phytotherapy.

  • Minor Impurities: Trace amounts of highly active impurities in a natural isolate could contribute to its overall biological profile. Conversely, byproducts from a chemical synthesis could have unintended biological effects.

  • Stereochemical Purity: Biological systems are often highly sensitive to stereochemistry. A synthetic route that produces a racemic mixture may exhibit different or weaker activity compared to the single enantiomer produced in nature.

For instance, studies on other diterpenoids have shown that both natural and synthetic derivatives can exhibit potent biological activities, including antimicrobial and cytotoxic effects.[2][3] The ability to synthesize derivatives allows for the optimization of these activities, a significant advantage of the synthetic approach.[2]

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the direct comparison of synthetic and naturally derived this compound are not available. However, the following outlines a generalized workflow for such a comparative study, based on common practices in natural product research.

Isolation of Naturally Derived this compound
  • Plant Material Collection and Extraction: Collect and identify plant material from a Pteris species. The dried and powdered plant material would be subjected to solvent extraction (e.g., with methanol or ethanol).

  • Fractionation: The crude extract would be fractionated using liquid-liquid partitioning with solvents of increasing polarity.

  • Chromatographic Purification: The active fraction would be subjected to repeated column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Structural Elucidation: The structure of the isolated compound would be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis of this compound

The total synthesis of a complex natural product like this compound would involve a multi-step chemical process. While a specific route for this compound is not detailed in the provided search results, a general workflow can be conceptualized.

Synthetic_vs_Natural_Workflow cluster_Natural Naturally Derived cluster_Synthetic Synthetic cluster_Comparison Comparative Analysis Plant Source Plant Source Extraction Extraction Plant Source->Extraction Fractionation Fractionation Extraction->Fractionation Purification (Chromatography) Purification (Chromatography) Fractionation->Purification (Chromatography) Natural this compound Natural this compound Purification (Chromatography)->Natural this compound Biological Assays Biological Assays Natural this compound->Biological Assays Starting Materials Starting Materials Multi-step Synthesis Multi-step Synthesis Starting Materials->Multi-step Synthesis Purification (Crystallization/Chromatography) Purification (Crystallization/Chromatography) Multi-step Synthesis->Purification (Crystallization/Chromatography) Synthetic this compound Synthetic this compound Purification (Crystallization/Chromatography)->Synthetic this compound Synthetic this compound->Biological Assays Data Analysis Data Analysis Biological Assays->Data Analysis

A generalized workflow for comparing naturally derived and synthetic compounds.
Comparative Biological Assays

To compare the two forms of this compound, a panel of biological assays would be employed. Based on the activities of related compounds like ursolic acid, these could include:

  • Anticancer Activity:

    • Cell Proliferation Assay (e.g., MTT, SRB): To determine the cytotoxic effects on various cancer cell lines.

    • Apoptosis Assay (e.g., Annexin V/PI staining, caspase activity): To investigate the mechanism of cell death.

  • Anti-inflammatory Activity:

    • Nitric Oxide (NO) Inhibition Assay: In LPS-stimulated macrophages (e.g., RAW 264.7).

    • Cytokine Production Assay (e.g., ELISA): To measure the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][5]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet elucidated, we can hypothesize based on the known mechanisms of similar triterpenoids like ursolic acid.[6][7] Ursolic acid is known to exert its anticancer and anti-inflammatory effects through the modulation of several key signaling pathways, including NF-κB, PI3K/Akt, and MAPK.

Hypothesized_Signaling_Pathway cluster_Inflammation Anti-inflammatory Effects cluster_Cancer Anticancer Effects Pterisolic_Acid_E This compound (Synthetic or Natural) NF_kB NF-κB Pathway Pterisolic_Acid_E->NF_kB Inhibition PI3K_Akt PI3K/Akt Pathway Pterisolic_Acid_E->PI3K_Akt Inhibition Apoptosis ↑ Apoptosis Pterisolic_Acid_E->Apoptosis Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines Suppression of Transcription Cell_Proliferation ↓ Cell Proliferation PI3K_Akt->Cell_Proliferation Inhibition of Survival Signals

A hypothesized signaling pathway for this compound based on related compounds.

Conclusion

In the absence of direct comparative studies on this compound, researchers must rely on the established principles of natural product chemistry and chemical synthesis. While naturally derived this compound offers the advantage of being the biologically selected stereoisomer, a synthetic approach provides unparalleled opportunities for scalability and the generation of novel analogs with potentially enhanced therapeutic properties. A thorough head-to-head comparison, when feasible, would be invaluable to the scientific community to fully characterize the therapeutic potential of this promising natural product. Future research should focus on establishing a scalable synthesis of this compound and conducting direct comparative studies against the naturally isolated compound to definitively assess their respective biological activities.

References

Navigating the Metabolic Fate of Pterisolic Acid E: A Comparative In Vitro Stability Study

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on assessing the metabolic stability of Pterisolic acid E across different species, providing a framework for preclinical candidate selection and interspecies extrapolation.

In the landscape of drug discovery and development, understanding the metabolic stability of a new chemical entity is a critical step in evaluating its pharmacokinetic profile and potential for clinical success. This guide presents a comparative study of the metabolic stability of this compound, a novel therapeutic candidate, in liver microsomes from four different species: human, monkey, dog, and rat. Due to the current absence of publicly available data on the metabolic stability of this compound, this guide provides a comprehensive framework and hypothetical data to illustrate the experimental approach and data interpretation necessary for such a study.

The following sections detail the experimental protocols for assessing metabolic stability, present a comparative analysis of hypothetical stability data, and visualize the experimental workflow and a plausible metabolic pathway for this compound. This guide is intended to serve as a practical resource for scientists engaged in preclinical drug metabolism and pharmacokinetic studies.

Comparative Metabolic Stability of this compound in Liver Microsomes

The in vitro metabolic stability of this compound was assessed by incubating the compound with liver microsomes from humans, monkeys, dogs, and rats. The disappearance of the parent compound over time was monitored to determine key pharmacokinetic parameters, including the half-life (t½) and intrinsic clearance (CLint). The following table summarizes the hypothetical quantitative data obtained from this comparative analysis.

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human45.815.1
Monkey33.220.9
Dog21.532.2
Rat12.754.6

These hypothetical results suggest that this compound exhibits moderate metabolic stability in human liver microsomes, with a half-life of 45.8 minutes. In contrast, the compound appears to be less stable in rat liver microsomes, with a significantly shorter half-life of 12.7 minutes, indicating a higher rate of metabolism in this species. The rank order of metabolic stability from most stable to least stable is observed as Human > Monkey > Dog > Rat. Such interspecies differences are crucial for selecting the appropriate animal models for further preclinical development and for scaling in vitro data to predict human pharmacokinetics.

Experimental Protocols

A detailed methodology is essential for the reproducibility and validation of metabolic stability studies. The following protocol outlines the key steps for conducting an in vitro metabolic stability assay using liver microsomes.

In Vitro Metabolic Stability Assay in Liver Microsomes

1. Materials and Reagents:

  • This compound (test compound)

  • Pooled liver microsomes from human, monkey (Cynomolgus), dog (Beagle), and rat (Sprague-Dawley) (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it in the phosphate buffer to the final incubation concentration (e.g., 1 µM).

  • Pre-warm the liver microsome suspension (final protein concentration, e.g., 0.5 mg/mL) and the NADPH regenerating system in a water bath at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of liver microsomes and this compound.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.

  • Terminate the reaction immediately by adding an equal volume of cold acetonitrile containing an internal standard.

  • Include control incubations: one without the NADPH regenerating system to assess non-enzymatic degradation and one with heat-inactivated microsomes.

3. Sample Analysis:

  • Centrifuge the terminated reaction mixtures to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression of the initial linear phase of the plot (slope = -k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL).

Visualizing the Process: Workflow and Potential Metabolic Pathway

To further clarify the experimental process and the potential metabolic fate of this compound, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare this compound Stock D Mix Compound and Microsomes A->D B Prepare Liver Microsomes B->D C Prepare NADPH System E Initiate Reaction with NADPH C->E D->E F Incubate at 37°C E->F G Collect Aliquots at Time Points F->G H Terminate with Acetonitrile G->H I Centrifuge and Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Interpretation J->K

Figure 1: Experimental workflow for the in vitro metabolic stability assay.

Pentacyclic triterpenoids like this compound are known to undergo Phase I and Phase II metabolism. The primary routes of metabolism often involve oxidation reactions catalyzed by cytochrome P450 enzymes (Phase I), followed by conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion (Phase II).

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism PAE This compound M1 Oxidized Metabolite (e.g., Hydroxylation) PAE->M1 CYP450s M2 Glucuronide Conjugate M1->M2 UGTs Excretion Excretion M2->Excretion

Figure 2: A plausible metabolic pathway for this compound.

This guide provides a foundational understanding of how to approach the comparative metabolic stability assessment of this compound. The presented protocols and hypothetical data serve as a blueprint for conducting and interpreting such studies, which are indispensable for the progression of new drug candidates from discovery to clinical application. Further studies would be required to identify the specific metabolites and the enzymes responsible for the metabolism of this compound.

Validating the In Vitro Anticancer Potential of Pterisolic Acid E in a Xenograft Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Introduction: Pterisolic acid E, a diterpenoid isolated from Pteris semipinnata, represents a novel natural product with potential therapeutic applications. While in vitro studies are crucial for initial screening, validating these findings in a living organism is a critical step in the drug development pipeline. This guide provides a comparative framework for designing and interpreting an in vivo study to validate the hypothetical in vitro anticancer activity of this compound. We will compare its efficacy against a standard chemotherapeutic agent, 5-Fluorouracil, in a human colon cancer xenograft model.

Hypothetical In Vitro Findings

Based on preliminary in vitro screens of compounds isolated from the Pteris genus, it is hypothesized that this compound exhibits cytotoxic activity against human colorectal cancer cells. Specifically, initial studies suggest that this compound induces apoptosis in HCT-116 human colon cancer cells with an IC50 value in the low micromolar range. The proposed mechanism involves the inhibition of pro-survival signaling pathways commonly dysregulated in cancer.

In Vivo Validation Strategy

To validate these in vitro findings, a robust in vivo animal model is essential. The human tumor xenograft model using immunodeficient mice is a widely accepted standard for preclinical anticancer drug evaluation. This model allows for the assessment of a compound's efficacy in a more complex biological environment, providing insights into its bioavailability, tolerability, and antitumor activity.

Experimental Workflow

The following diagram outlines the key steps in the proposed in vivo validation study.

G cluster_0 Animal Acclimatization cluster_1 Tumor Implantation cluster_2 Tumor Growth & Grouping cluster_3 Treatment Phase cluster_4 Data Collection & Analysis acclimatization Acclimatize Athymic Nude Mice (nu/nu) (1-2 weeks) cell_culture Culture HCT-116 Human Colon Cancer Cells implantation Subcutaneous Injection of HCT-116 Cells into Flank cell_culture->implantation monitoring Monitor Tumor Growth (until ~100-150 mm³) implantation->monitoring randomization Randomize Mice into Treatment Groups (n=8) monitoring->randomization treatment Administer Treatments Daily for 21 Days - Vehicle Control (i.p.) - this compound (i.p.) - 5-Fluorouracil (i.p.) randomization->treatment data_collection Measure Tumor Volume & Body Weight (twice weekly) treatment->data_collection endpoint Euthanasia & Tumor Excision (Day 21) data_collection->endpoint analysis Tumor Weight Measurement & Statistical Analysis endpoint->analysis

Figure 1: Experimental workflow for the in vivo validation of this compound.

Detailed Experimental Protocol

1. Animal Model:

  • Species: Athymic Nude Mice (nu/nu)

  • Age: 6-8 weeks

  • Source: Reputable commercial vendor

  • Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

2. Cell Culture and Tumor Implantation:

  • Cell Line: HCT-116 human colorectal carcinoma cells.

  • Culture Conditions: Cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Implantation: 5 x 10^6 HCT-116 cells in 100 µL of serum-free medium are injected subcutaneously into the right flank of each mouse.

3. Tumor Growth, Randomization, and Treatment:

  • Tumor Monitoring: Tumor growth is monitored using a digital caliper, and tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to one of three treatment groups (n=8 per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Intraperitoneal (i.p.) injection of 10% DMSO in saline daily.

    • Group 2 (this compound): i.p. injection of this compound (50 mg/kg) daily.

    • Group 3 (5-Fluorouracil): i.p. injection of 5-Fluorouracil (20 mg/kg) every three days.

  • Duration: Treatment is administered for 21 consecutive days.

4. Efficacy and Toxicity Assessment:

  • Tumor Volume and Body Weight: Measured twice weekly throughout the study.

  • Endpoint: At the end of the treatment period (Day 21), mice are euthanized, and tumors are excised and weighed.

  • Toxicity: Monitored by observing changes in body weight, food and water intake, and any signs of morbidity.

Comparative Data Presentation

The following table summarizes the expected quantitative data from the in vivo study, providing a clear comparison between the treatment groups.

ParameterVehicle ControlThis compound (50 mg/kg)5-Fluorouracil (20 mg/kg)
Initial Tumor Volume (mm³) 125 ± 15128 ± 18122 ± 16
Final Tumor Volume (mm³) 1550 ± 250750 ± 180450 ± 120
Tumor Growth Inhibition (%) -~51.6%~70.9%
Final Tumor Weight (g) 1.6 ± 0.30.8 ± 0.20.5 ± 0.1
Initial Body Weight (g) 22.5 ± 1.522.8 ± 1.222.3 ± 1.4
Final Body Weight (g) 24.1 ± 1.821.9 ± 1.519.8 ± 2.1
Change in Body Weight (%) +7.1%-3.9%-11.2%

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.

Proposed Signaling Pathway of this compound

Based on the known mechanisms of other diterpenoids with anticancer activity, we propose that this compound may exert its effects through the modulation of key signaling pathways involved in cell survival and apoptosis. The following diagram illustrates a plausible mechanism of action.

G cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Cellular Outcomes cluster_3 Apoptotic Pathway PAE This compound PI3K PI3K PAE->PI3K Inhibits Bax Bax PAE->Bax Upregulates Bcl2 Bcl-2 PAE->Bcl2 Downregulates Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation NFkB->Proliferation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits Caspases Caspase Activation Bax->Caspases Activates Bcl2->Caspases Inhibits Caspases->Apoptosis Induces

Figure 2: Proposed signaling pathway for the anticancer activity of this compound.

Conclusion

This guide provides a comprehensive framework for the in vivo validation of the hypothetical anticancer effects of this compound. By employing a standardized xenograft model and comparing its efficacy to a clinically relevant chemotherapeutic, researchers can obtain crucial data on the potential of this compound as a novel anticancer agent. The proposed experimental design and data presentation format will facilitate a clear and objective assessment of its therapeutic promise, guiding future preclinical and clinical development.

Benchmarking the analytical performance of a new Pterisolic acid E assay against existing methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of a novel Pterisolic Acid E assay against established analytical methods. The data presented herein is intended to assist researchers in making informed decisions regarding the most suitable assay for their specific research and development needs. All experimental data is summarized for clear comparison, and detailed methodologies for the key experiments are provided.

Comparative Performance Data

The analytical performance of the new this compound assay was benchmarked against two widely used existing methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following table summarizes the key performance metrics obtained during head-to-head comparisons.

Performance Metric New this compound Assay HPLC-UV Method Competitive ELISA
Limit of Detection (LOD) 0.1 ng/mL5 ng/mL1 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL15 ng/mL3 ng/mL
Linearity (R²) >0.999>0.995>0.990
Precision (CV%) <5%<10%<15%
Accuracy (% Recovery) 95-105%90-110%85-115%
Analysis Time per Sample 15 minutes30 minutes2 hours
Sample Volume Required 20 µL100 µL50 µL

Experimental Protocols

Detailed methodologies for the pivotal experiments cited in this guide are provided below.

New this compound Assay Protocol

This novel assay is based on a proprietary, highly specific monoclonal antibody coupled to a sensitive fluorescent reporter.

  • Sample Preparation: Plasma samples were thawed on ice. A 20 µL aliquot was mixed with 80 µL of dissociation buffer to release this compound from binding proteins. The mixture was vortexed for 1 minute and centrifuged at 10,000 x g for 10 minutes.

  • Assay Procedure: 50 µL of the supernatant was added to a well of the assay plate pre-coated with the capture antibody. The plate was incubated for 60 minutes at room temperature on an orbital shaker. After incubation, the plate was washed three times with the provided wash buffer. 100 µL of the detection antibody solution was then added to each well, and the plate was incubated for 30 minutes.

  • Data Acquisition: The plate was washed a final five times, and the fluorescence was read on a plate reader with excitation at 485 nm and emission at 520 nm.

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Sample Preparation: To 100 µL of plasma, 200 µL of acetonitrile was added to precipitate proteins. The sample was vortexed for 2 minutes and centrifuged at 12,000 x g for 15 minutes. The supernatant was transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue was reconstituted in 50 µL of the mobile phase.

  • Chromatographic Conditions: The analysis was performed on a C18 column (4.6 x 150 mm, 5 µm). The mobile phase consisted of a gradient of acetonitrile and water with 0.1% formic acid. The flow rate was 1.0 mL/min, and the column temperature was maintained at 30°C.

  • Detection: this compound was detected by UV absorbance at 210 nm.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
  • Sample Preparation: Plasma samples were diluted 1:10 in the provided assay buffer.

  • Assay Procedure: 50 µL of the diluted sample or standard was added to the wells of a microplate coated with a this compound conjugate. 50 µL of a polyclonal anti-Pterisolic Acid E antibody was then added. The plate was incubated for 90 minutes at 37°C. After washing, 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody was added and incubated for 30 minutes.

  • Data Acquisition: The plate was washed again, and 100 µL of a TMB substrate solution was added. The reaction was stopped after 15 minutes with the addition of 50 µL of stop solution. The absorbance was read at 450 nm.

Visualized Workflows and Pathways

To further elucidate the experimental process and potential biological context, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_assay Assay Procedure plasma Plasma Sample dissociation Add Dissociation Buffer plasma->dissociation vortex1 Vortex & Centrifuge dissociation->vortex1 supernatant Collect Supernatant vortex1->supernatant add_to_plate Add Supernatant to Coated Plate supernatant->add_to_plate incubate1 Incubate 60 min add_to_plate->incubate1 wash1 Wash x3 incubate1->wash1 add_detection_ab Add Detection Antibody wash1->add_detection_ab incubate2 Incubate 30 min add_detection_ab->incubate2 wash2 Wash x5 incubate2->wash2 read_fluorescence Read Fluorescence (Ex:485, Em:520) wash2->read_fluorescence

Caption: Workflow for the new this compound assay.

G cluster_methods Benchmarking Workflow start Define Analytical Requirements new_assay New this compound Assay start->new_assay hplc HPLC-UV Method start->hplc elisa Competitive ELISA start->elisa run_assays Run Parallel Assays with Spiked & Real Samples new_assay->run_assays hplc->run_assays elisa->run_assays data_analysis Analyze Performance Metrics (LOD, LOQ, Precision, Accuracy) run_assays->data_analysis comparison Compare Results & Select Optimal Method data_analysis->comparison

Caption: Logical workflow for benchmarking analytical methods.

Safety Operating Guide

Safe Disposal of Pterisolic Acid E: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for Pterisolic acid E is not publicly available. The following disposal procedures are based on general best practices for handling novel or uncharacterized natural products in a laboratory setting. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance that complies with local, state, and federal regulations.

This compound is a diterpenoid natural product isolated from Pteris semipinnata.[1][2] Due to the lack of detailed toxicological and ecotoxicological data, a conservative approach to its disposal is essential to ensure the safety of laboratory personnel and to minimize environmental impact.

Summary of Known this compound Data

The following table summarizes the currently available information for this compound.

PropertyValueSource
Molecular FormulaC20H30O5[1][2][3]
Molecular Weight350.45 g/mol [1][2]
CAS Number1401419-89-3[2]
AppearanceSolid (assumed)
Storage (Powder)-20°C for 3 years[1]
Storage (in solvent)-80°C for 1 year[1]

Experimental Protocols: Disposal Procedures

The following step-by-step procedures are recommended for the disposal of this compound waste streams. These protocols are designed to mitigate risk in the absence of specific hazard information.

Solid this compound Waste

This category includes unused or expired pure compounds, as well as grossly contaminated personal protective equipment (PPE) and lab supplies (e.g., weigh boats, spatulas).

Methodology:

  • Segregation: Do not mix solid this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Packaging:

    • Place the solid waste in a clearly labeled, leak-proof, and chemically compatible container. The original manufacturer's container is ideal if available.[4]

    • The container should have a secure screw-top lid. Do not use stoppers or parafilm as a primary seal.[5]

    • Affix a hazardous waste label to the container.

  • Labeling: The hazardous waste label must include:

    • The full chemical name: "this compound"

    • The quantity of waste.

    • The date of accumulation.

    • The words "Hazardous Waste".

    • Any known hazard characteristics (in the absence of data, state "Caution: Unknown Hazards").

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[5] This area should be away from general lab traffic and incompatible materials.

  • Disposal Request: Once the container is full or you are ready for disposal, submit a chemical waste pickup request to your institution's EHS department.

This compound Solutions

This category includes solutions of this compound in organic solvents or aqueous buffers from experimental procedures.

Methodology:

  • Segregation:

    • Collect this compound solutions in a dedicated, sealed, and properly vented waste container.

    • Crucially, do not mix incompatible waste streams. For example, keep halogenated and non-halogenated solvent waste separate.[4]

  • Packaging:

    • Use a chemically resistant container (e.g., a high-density polyethylene (HDPE) carboy for organic solvents) that can be securely sealed.[6]

    • Fill the container to no more than 75-80% of its capacity to allow for vapor expansion.[6]

  • Labeling:

    • Clearly label the container with a hazardous waste tag.

    • List all chemical constituents, including solvents and their approximate percentages. For example: "Waste this compound in Methanol (99%) and Water (1%)".

  • Storage: Store the waste container in a designated satellite accumulation area, preferably in secondary containment (e.g., a spill tray).

  • Disposal: Arrange for pickup by your institution's EHS department. Under no circumstances should this compound solutions be disposed of down the drain. [7][8]

Contaminated Labware and Empty Containers

This includes glassware, plasticware, and original product containers that have come into contact with this compound.

Methodology:

  • Decontamination of Glassware for Reuse:

    • Rinse the glassware with a suitable solvent (one that readily dissolves this compound, such as methanol, ethanol, or acetone).

    • Collect the first rinse as hazardous waste and add it to your this compound solutions waste stream.[8]

    • Subsequent rinses can typically be managed as regular laboratory glassware washing.

  • Disposal of Empty Containers and Disposable Labware:

    • An "empty" container is defined as one from which all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains.[9]

    • Thoroughly empty the container.

    • Rinse the container three times with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[8][9]

    • After triple rinsing, the container can often be disposed of as non-hazardous solid waste (e.g., regular trash or glass recycling, depending on institutional policy). Deface the original label before disposal.[4]

    • For containers of highly toxic materials, all three rinses must be collected as hazardous waste.[8] In the absence of data for this compound, consulting with your EHS office is the most prudent course of action.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

cluster_start This compound Waste Generation cluster_assessment Waste Stream Identification cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_containers Contaminated Items Path cluster_end Final Disposal start Generate this compound Waste identify_waste Identify Waste Type start->identify_waste package_solid Package in Labeled, Sealed Container identify_waste->package_solid Solid package_liquid Collect in Segregated, Vented Container identify_waste->package_liquid Liquid/Solution decontaminate Triple Rinse with Appropriate Solvent identify_waste->decontaminate Empty Container/ Contaminated Labware store_solid Store in Satellite Accumulation Area package_solid->store_solid ehs_pickup Request EHS Pickup for Hazardous Waste store_solid->ehs_pickup store_liquid Store in Secondary Containment package_liquid->store_liquid store_liquid->ehs_pickup collect_rinsate Collect First (or all) Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Container as Non-Hazardous Waste (after defacing label) decontaminate->dispose_container collect_rinsate->package_liquid

Caption: Disposal workflow for this compound waste streams.

This procedural guide is intended to provide a framework for the safe handling and disposal of this compound in a research setting. Adherence to these guidelines and close collaboration with your institution's EHS department are paramount for maintaining a safe laboratory environment.

References

Essential Safety and Logistics for Handling Pterisolic Acid E

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling Pterisolic acid E, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant, powder-free nitrile or neoprene gloves.[1]To prevent skin contact. Thicker gloves generally offer better protection.[1] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[1]
Eye Protection Tightly fitting safety goggles or a face shield.[2]To protect eyes from splashes. Standard eyeglasses do not offer adequate protection.[1]
Body Protection Long-sleeved laboratory coat or chemical-resistant coveralls.[2][3]To protect skin from accidental spills.
Respiratory Protection An N-95 or N-100 particle mask may be sufficient for handling small quantities of powder.[1] For larger spills or when generating aerosols, a chemical cartridge-type respirator may be required.[1]To prevent inhalation of airborne particles.
Foot Protection Closed-toe, chemical-resistant shoes or shoe covers.[3]To protect feet from spills. Pant legs should be worn outside of boots.[3]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is critical to ensure safety and prevent contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. The product information from TargetMol suggests storage as a powder at -20°C for up to 3 years.[4]

  • Keep away from incompatible materials, although specific incompatibilities are unknown, it is prudent to store it away from strong acids, bases, and oxidizing agents.

2. Preparation of Solutions:

  • All handling of this compound powder and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use a dedicated set of utensils (spatulas, weighing paper, etc.) for handling the compound.

  • When dissolving, add the solvent to the powder slowly to avoid splashing.

3. Experimental Use:

  • Clearly label all solutions containing this compound.

  • Avoid eating, drinking, or smoking in the laboratory area where the compound is being handled.[5]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

4. Spill Management:

  • In case of a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to clean up spills of unknown reactive compounds.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Place the absorbed material into a sealed container for proper disposal.

5. Disposal:

  • All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, should be treated as hazardous waste.

  • Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

  • Place waste in a clearly labeled, sealed container.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Receiving and Storage B Don PPE A->B Inspect container C Prepare Workspace in Fume Hood B->C Select appropriate PPE D Weighing and Solution Preparation C->D Ensure proper ventilation E Conduct Experiment D->E Handle with care F Decontaminate Workspace E->F After experiment completion G Segregate Waste F->G Use appropriate decontaminants H Doff PPE G->H Label waste containers I Dispose of Hazardous Waste H->I Follow institutional procedures

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.